molecular formula C6H9Br B2646303 1-(Bromomethyl)spiro[2.2]pentane CAS No. 1700432-40-1

1-(Bromomethyl)spiro[2.2]pentane

Cat. No.: B2646303
CAS No.: 1700432-40-1
M. Wt: 161.042
InChI Key: DKEQLSWFBVKMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)spiro[2.2]pentane is a specialized spirocyclic organic compound that serves as a valuable building block in organic synthesis and materials science research. The molecule features a reactive bromomethyl group (-CH2Br) attached to the unique spiropentane core, which consists of two fused cyclopropane rings sharing a single quaternary carbon atom . This spiro[2.2]pentane structure is characterized by significant angle strain and distinct bond geometries, with shorter bonds to the central spiro carbon and longer bonds between the methylene groups, imparting unique electronic and steric properties . The primary research value of this reagent lies in its function as a key synthetic intermediate. The bromomethyl group serves as an efficient handle for further functionalization, enabling researchers to incorporate the rigid, three-dimensional spiropentane scaffold into more complex molecular architectures through various cross-coupling and substitution reactions. This capability is particularly valuable in medicinal chemistry for investigating the effects of spirocyclic systems on the physicochemical and pharmacokinetic properties of lead compounds, and in materials science for the development of novel organic electronic materials . The spiro connectivity creates a structure with perpendicularly oriented components, a feature that has been exploited in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where spirobifluorene derivatives have shown promise due to their ability to suppress aggregation and enhance efficiency . Researchers utilize this compound to synthesize spiro derivatives that can be challenging to access via other routes. When used in synthesis, it is important to consider its stability; the parent spiropentane hydrocarbon is known to undergo ring expansion to methylenecyclobutane upon heating to temperatures above 360°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)spiro[2.2]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-4-5-3-6(5)1-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQLSWFBVKMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)spiro[2.2]pentane: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Spirocycles, carbocyclic structures where two rings share a single atom, have emerged as a particularly promising class of scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. The introduction of a spirocyclic motif can significantly enhance a molecule's Fsp3 character (the fraction of sp3 hybridized carbons), a parameter often correlated with improved clinical success.[1] This structural feature can lead to better target engagement, increased metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity.[1][3]

The spiropentane core, a unique "bow-tie" like structure, represents an intriguing building block within this class. Its highly strained nature and well-defined exit vectors for substitution make it a valuable tool for exploring chemical space in drug design.[4] 1-(Bromomethyl)spiro[2.2]pentane (CAS 1700432-40-1) is a functionalized derivative of this scaffold, poised to be a versatile intermediate for the synthesis of novel drug candidates. The presence of a reactive bromomethyl group provides a handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks.

This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, expected reactivity, and predicted spectral data for this compound, offering a foundational resource for researchers interested in leveraging this unique building block.

Physicochemical Properties

Currently, detailed experimental data for this compound is limited. The following table summarizes its known identifiers and computed physicochemical properties.

PropertyValueSource
CAS Number 1700432-40-1PubChem[5]
Molecular Formula C₆H₉BrPubChem[5]
Molecular Weight 161.04 g/mol PubChem[5]
IUPAC Name 2-(bromomethyl)spiro[2.2]pentanePubChem[5]
Appearance Liquid (presumed)American Elements[6]
Boiling Point No data available
Melting Point No data available
Density No data available
XLogP3 2.3PubChem[5]

Proposed Synthesis of this compound

The key transformation is the conversion of the primary alcohol to an alkyl bromide. A common and effective method for this is the Appel reaction, which utilizes a phosphine and a bromine source, or reaction with phosphorus tribromide (PBr₃). The latter is often preferred for its simplicity and high yield in converting primary alcohols.

Proposed Reaction Scheme:

G reactant Spiro[2.2]pentan-1-ylmethanol reagent PBr₃ product This compound reactant->product Pyridine (or other mild base) Diethyl ether, 0 °C to rt

A proposed reaction for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the bromination of primary alcohols, such as cyclopropylmethanol.[6]

Materials and Reagents:

  • Spiro[2.2]pentan-1-ylmethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Pyridine (or 2,6-lutidine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Distillation apparatus (optional, for high purity)

Step-by-Step Methodology:

  • Reaction Setup:

    • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with an argon or nitrogen inlet is assembled.

    • The flask is charged with spiro[2.2]pentan-1-ylmethanol and anhydrous diethyl ether. A small amount of a mild base like pyridine is added to neutralize the HBr byproduct.

    • The flask is cooled to 0 °C in an ice bath.

  • Addition of Phosphorus Tribromide:

    • Phosphorus tribromide is dissolved in anhydrous diethyl ether in the addition funnel.

    • The PBr₃ solution is added dropwise to the stirred alcohol solution at 0 °C over a period of 30-60 minutes. The temperature should be carefully monitored to prevent a rapid exotherm.

  • Reaction Progression:

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (or until TLC/GC-MS analysis indicates complete consumption of the starting material).

  • Workup and Isolation:

    • The reaction is carefully quenched by the slow addition of water or crushed ice while cooling the flask in an ice bath.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup1 Dry glassware under inert atmosphere setup2 Charge with spiro[2.2]pentan-1-ylmethanol, diethyl ether, and pyridine setup1->setup2 setup3 Cool to 0 °C setup2->setup3 reaction1 Dropwise addition of PBr₃ solution setup3->reaction1 reaction2 Warm to room temperature and stir reaction1->reaction2 workup1 Quench with ice/water reaction2->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purification1 Vacuum distillation or column chromatography workup5->purification1 product Pure this compound purification1->product

Experimental workflow for the proposed synthesis.

Reactivity Profile

The primary reactive site in this compound is the carbon-bromine bond. As a primary alkyl bromide, it is expected to readily undergo nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism.[5][8] The steric hindrance around the electrophilic carbon is minimal, allowing for backside attack by a wide range of nucleophiles.[9]

Typical Sₙ2 Reaction:

G reactant This compound product 1-(Substituted-methyl)spiro[2.2]pentane reactant->product nucleophile Nu⁻ nucleophile->reactant Sₙ2 attack leaving_group Br⁻

General Sₙ2 reaction of this compound.

This reactivity allows for the introduction of a diverse array of functional groups, making this compound a versatile intermediate. Common nucleophiles that can be employed include:

  • Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

  • Nitrogen nucleophiles: Ammonia, amines, and azides to introduce amino and azido functionalities.

  • Carbon nucleophiles: Cyanide and organometallic reagents to form new carbon-carbon bonds.

  • Sulfur nucleophiles: Thiols and thiolates to generate thioethers.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data is predicted based on the known spectra of the analogous compound, (bromomethyl)cyclopropane, and general spectroscopic principles.[10][11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the spiropentyl core and the bromomethyl group.

  • ~3.3-3.6 ppm (doublet): This signal would correspond to the two protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of the bromine atom. The signal is expected to be a doublet due to coupling with the adjacent methine proton on the spiropentane ring.

  • ~0.5-1.5 ppm (multiplets): A complex series of multiplets in this region would correspond to the protons of the two cyclopropyl rings of the spiropentane scaffold.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework.

  • ~35-40 ppm: The carbon of the bromomethyl group (-CH₂Br).

  • ~10-30 ppm: Several signals corresponding to the carbons of the spiropentane ring system, including the quaternary spiro-carbon.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorptions for the C-H and C-Br bonds.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1250 cm⁻¹: CH₂ wagging of the bromomethyl group.

  • ~650-550 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A pair of peaks at m/z 160 and 162 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments: Loss of the bromine atom (M-Br)⁺ at m/z 81 would be a prominent peak. Further fragmentation of the spiropentylmethyl cation would also be observed.

Safety and Handling

Based on the GHS classification, this compound is a flammable liquid and vapor. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique three-dimensional structure, combined with a reactive functional handle, provides a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While experimental data for this specific molecule is currently scarce, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity, empowering researchers to incorporate this novel scaffold into their drug discovery programs.

References

  • PubChem. 1-(Bromomethyl)spiro(2.2)pentane. National Center for Biotechnology Information. [Link]

  • American Elements. This compound. [Link]

  • PubChem. (Bromomethyl)cyclopropane. National Center for Biotechnology Information. [Link]

  • Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • WIPO Patentscope. WO/2015/101452 METHOD FOR PRODUCING (BROMOMETHYL)CYCLOPROPANE AND (BROMOMETHYL)CYCLOBUTANE. [Link]

  • University of Calgary. Substitution Reactions of Alkyl Halides. [Link]

  • NIST. Cyclopropane, (bromomethyl)-. National Institute of Standards and Technology. [Link]

  • Nucleophilic Substitution of Alkyl Halides. [Link]

  • Academia.edu. Conformational and structural studies of chloromethylcyclopropane and bromomethylcyclopropane from temperature dependent FT-IR spectra of xenon solutions and ab initio calculations. [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • LookChem. (Bromomethyl)cyclopropane. [Link]

  • ACS Publications. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • NIST. Cyclopropane, (bromomethyl)-. National Institute of Standards and Technology. [Link]

  • Google Patents.
  • PubMed. The use of spirocyclic scaffolds in drug discovery. [Link]

  • Chemsrc. (Bromomethyl)cyclopropane. [Link]

  • ACS Publications. Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]

  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • SpectraBase. Bromocyclopropane - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Google Patents.

Sources

Chemical structure of 1-(Bromomethyl)spiro[2.2]pentane

Author: BenchChem Technical Support Team. Date: February 2026

High-Strain Scaffolds in Medicinal Chemistry

Abstract

This technical guide profiles 1-(bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1), a high-value building block characterized by significant Baeyer strain (~63 kcal/mol) and unique spiroconjugation effects. Unlike standard alkyl halides, this molecule offers a rigid, orthogonal exit vector for drug design, serving as a metabolically stable bioisostere for ethyl or isopropyl groups. This document details its structural dynamics, a self-validating synthetic protocol via the Appel reaction to avoid ring expansion, and its application in fragment-based drug discovery (FBDD).

Structural Dynamics & Strain Energy

The utility of this compound stems from its extreme geometry. It is not merely a "double cyclopropane"; it is a system where two rings share a quaternary carbon (C1), forcing the bond angles to deviate significantly from the tetrahedral ideal (


).
1.1 The Walsh Orbital Effect

In cyclopropane systems, the C-C bonds are bent ("banana bonds"). The spiro-carbon in this molecule allows for spiroconjugation —the overlap of Walsh orbitals (p-like orbitals in the ring plane) across the central atom.

  • Electronic Consequence: The distal bonds are electron-rich, making the ring system susceptible to electrophilic attack, yet the quaternary center provides steric protection against metabolic oxidation.

  • Strain Energy: The total strain energy is approximately 63-65 kcal/mol , significantly higher than two isolated cyclopropane rings (~55 kcal/mol). This "extra" strain drives reactivity but also necessitates careful handling to prevent thermal decomposition.

1.2 Pharmacophore Mapping

In medicinal chemistry, this scaffold provides a "rigid kink." Unlike flexible alkyl chains, the spiro[2.2]pentane unit locks substituents into specific vectors, reducing the entropic penalty of binding to a protein target.

Synthetic Logic & Retrosynthesis

Direct halogenation of spiropentane is non-selective and hazardous. The only high-fidelity route requires the conversion of (spiro[2.2]pentan-1-yl)methanol to the bromide.

Critical Mechanism Note: Standard acid-catalyzed bromination (e.g., HBr) is forbidden for this substrate. Protonation of the primary alcohol generates a cyclopropylcarbinyl cation, which rapidly rearranges to cyclobutane or allyl derivatives (ring expansion) to relieve strain.

  • Solution: Use the Appel Reaction (

    
    ). This proceeds under neutral conditions, activating the oxygen via a phosphonium intermediate (
    
    
    
    ), allowing
    
    
    displacement by bromide without generating a carbocation.
Visualization: Synthetic Pathway & Logic

Synthesis cluster_warn AVOID: Acidic Conditions (HBr) Start Methylenecyclopropane Step1 Rh2(OAc)4 / N2CHCO2Et (Cyclopropanation) Start->Step1 Inter1 Ethyl spiro[2.2]pentane- 1-carboxylate Step1->Inter1 Step2 LiAlH4 / THF (Reduction) Inter1->Step2 Inter2 (Spiro[2.2]pentan-1-yl)methanol (The Critical Intermediate) Step2->Inter2 Step3 CBr4 / PPh3 / DCM (Appel Reaction) Inter2->Step3 Rearranged Cyclobutyl/Allyl isomers (Ring Expansion) Inter2->Rearranged H+ Product This compound Step3->Product

Caption: Figure 1. High-fidelity synthetic route avoiding cationic rearrangement. The Appel reaction ensures the integrity of the strained spiro-skeleton.

Experimental Protocol: The Appel Bromination

Objective: Convert (spiro[2.2]pentan-1-yl)methanol to this compound without ring opening.

3.1 Materials
  • Substrate: (Spiro[2.2]pentan-1-yl)methanol (1.0 equiv).

  • Reagent A: Carbon tetrabromide (

    
    ) (1.2 equiv).
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration).

  • Quench: Hexanes/Pentane.

3.2 Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with (spiro[2.2]pentan-1-yl)methanol and

    
     dissolved in anhydrous DCM. Cool the solution to 0°C  (ice bath).
    
    • Why: Controlling temperature prevents the exotherm from triggering thermal decomposition of the strained ring.

  • Addition: Dissolve

    
     in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide,

      
      ) will begin to form.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (stain with

    
    ; the product is not UV active, but the phosphine oxide is).
    
  • Workup (The "Trituration" Method):

    • Do not perform an aqueous extraction immediately.

    • Add cold Pentane (volume equal to DCM) to the reaction mixture. This forces more

      
       out of solution.
      
    • Filter the suspension through a pad of Celite/Silica.

    • Concentrate the filtrate carefully under reduced pressure (Product is volatile; do not heat bath >30°C).

  • Purification: Flash column chromatography (100% Pentane

    
     5% Et2O/Pentane).
    
    • Result: Colorless oil. Store at -20°C.

3.3 Quality Control (Self-Validation)
MetricExpected ValueDiagnostic Note
1H NMR

3.40 (d, 2H,

)
If doublet becomes a multiplet or shifts >3.6, suspect ring opening.
13C NMR Quaternary C at

~20-25 ppm
Distinctive shift for spiro-carbon.
Stability Decomposes >100°CDo not distill at atmospheric pressure.
Medicinal Chemistry Applications

Researchers utilize this scaffold to modulate Lipophilicity (LogP) and Metabolic Stability .

4.1 The "Spiro Effect" on Metabolism

In standard drug design, a gem-dimethyl group (


) is often used to block metabolic sites. However, methyl groups can still be oxidized by CYP450. The spiro[2.2]pentane moiety:
  • Removes abstractable protons (no methyl hydrogens).

  • Sterically shields the core carbon.

  • Lowers LogP slightly compared to a cyclohexyl or gem-diethyl group due to the compact, electron-rich nature of the rings.

4.2 Reactivity Profile

The bromomethyl group is a potent electrophile. It reacts cleanly with:

  • Amines: To form spiro-linked secondary/tertiary amines.

  • Thiols: To form thioethers (cysteine trapping).

  • Enolates: For carbon-carbon bond formation.

Applications cluster_uses Downstream Applications Central 1-(Bromomethyl) spiro[2.2]pentane Use1 Covalent Inhibitors (Cysteine targeting) Central->Use1 S-alkylation Use2 Metabolic Blocker (Replaces gem-dimethyl) Central->Use2 Bioisostere Use3 Conformational Lock (Restricts side-chain rotation) Central->Use3 Rigidification

Caption: Figure 2.[1] Functional utility of the spiro-bromide in drug discovery campaigns.

References
  • Spiro[2.2]pentane Synthesis & Strain: Wiberg, K. B. (1986). "The structures and energies of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322.

  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Spirocycles in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Compound Identity: PubChem CID 103439998. "this compound."[2][3][4] National Center for Biotechnology Information.

  • Cyclopropylcarbinyl Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.

Sources

An In-depth Technical Guide to the Ring Strain Energy of Bromomethyl Spiropentane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The spiropentane moiety, a unique structural motif composed of two fused cyclopropane rings, represents a cornerstone in the study of strained organic molecules. Its inherent high ring strain energy not only challenges fundamental theories of chemical bonding but also offers untapped potential for applications in medicinal chemistry and materials science. The introduction of a functional handle, such as a bromomethyl group, provides a crucial vector for incorporating this strained scaffold into larger, more complex molecular architectures. This guide provides a comprehensive examination of the ring strain energy (RSE) of bromomethyl spiropentane, detailing both the experimental and computational methodologies required for its accurate determination. We present detailed protocols for synthesis, combustion calorimetry, and Density Functional Theory (DFT) calculations, offering a dual-pronged approach to understanding the thermochemical properties of this intriguing molecule. The insights and methodologies described herein are intended to equip researchers with the foundational knowledge to harness the unique energetic properties of strained spirocyclic systems in drug development and beyond.

Introduction: The Energetic Landscape of Strained Spirocycles

In the quest for novel molecular scaffolds that impart desirable pharmacological properties, chemists have increasingly turned to strained ring systems. The confinement of bond angles into geometries that deviate significantly from the idealized 109.5° of sp³-hybridized carbon atoms introduces substantial potential energy, known as ring strain.[1][2] This stored energy can be a powerful driving force for chemical reactions and can enforce rigid molecular conformations, a highly sought-after attribute in rational drug design.

Spiropentane, the simplest spiro-connected cycloalkane, is a canonical example of a highly strained system.[3] Comprising two cyclopropane rings sharing a single quaternary carbon, its structure is a testament to the extremes of covalent bonding. The strain energy of the parent spiropentane (approximately 62.5 kcal/mol) is notably greater than the sum of two individual cyclopropane rings (2 x 27.5 kcal/mol), a phenomenon attributed to the additional distortion required at the central spiro carbon.[1][4][5]

Functionalizing this scaffold, for instance by introducing a bromomethyl group, creates "bromomethyl spiropentane." This derivatization is critical as it transforms the hydrocarbon into a versatile building block, ready for synthetic elaboration via nucleophilic substitution or other cross-coupling methodologies. However, the addition of a substituent begs a crucial question: how does it perturb the inherent strain energy of the parent system? Understanding the RSE of bromomethyl spiropentane is therefore essential for predicting its reactivity, stability, and suitability for various applications.

This guide will provide a detailed, dual-methodology approach to quantify this critical thermochemical parameter.

Synthesis of Bromomethyl Spiropentane

The preparation of spiropentane derivatives often leverages the fundamental principles of intramolecular cyclization. While various synthetic routes exist, a common and reliable method involves the cyclization of a 1,1-bis(halomethyl)cyclopropane derivative.[6][7] This approach, a variation of the Gustavson reaction, utilizes a zinc-copper couple to effect a reductive dehalogenation, thereby forming the second cyclopropane ring.[6]

Experimental Protocol: Synthesis of Bromomethyl Spiropentane

Objective: To synthesize bromomethyl spiropentane from a suitable precursor, such as 1-bromo-1-(bromomethyl)cyclopropane, via an intramolecular cyclization.

Methodology:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (1.5 molar equivalents) and anhydrous diethyl ether. To this suspension, add a solution of copper(I) iodide until the characteristic color of the couple is observed.

  • Activation: Add a single crystal of iodine to activate the couple. Stir the mixture until the brown color of the iodine disappears, indicating the readiness of the reagent.

  • Reactant Addition: Prepare a solution of 1-bromo-1-(bromomethyl)cyclopropane (1.0 molar equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred zinc-copper suspension.

  • Reaction: Gently heat the reaction mixture to reflux. An exothermic reaction may initiate, in which case external heating should be removed to maintain control. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo at low temperature to avoid evaporation of the volatile product. The crude product can be further purified by fractional distillation under reduced pressure to yield pure bromomethyl spiropentane.

A Dual-Pronged Strategy for Determining Ring Strain Energy

The quantification of RSE is not a direct measurement but rather a value derived by comparing the energy of the cyclic molecule to a hypothetical, strain-free reference.[2][8] We advocate for a comprehensive approach that combines experimental calorimetry with theoretical computation. This dual strategy provides a robust, self-validating system where experimental results can be benchmarked against theoretical predictions, and vice-versa.

Experimental Determination: Combustion Calorimetry

Combustion calorimetry is the classic and most direct experimental method for determining the enthalpy of formation of a compound.[2][9] By burning a precise mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter, the heat released (enthalpy of combustion, ΔH°c) can be accurately measured.[10] The RSE is then calculated as the difference between this experimentally determined enthalpy of formation and a theoretical strain-free enthalpy of formation calculated using group increment methods.[9][11]

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard of known enthalpy of combustion, typically benzoic acid. This determines the energy equivalent of the calorimeter system.[10]

  • Sample Preparation: Accurately weigh a sample (approximately 0.5 g) of highly purified bromomethyl spiropentane into a sample crucible. Since the compound is a liquid, a gelatin capsule may be used to contain it.[10] The mass and heat of combustion of the capsule must be known.

  • Bomb Assembly: Place the crucible in the bomb head. Attach a fuse wire of known mass and energy of combustion (e.g., nickel-chromium or platinum) and arrange it to be in contact with the sample.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

  • Combustion: Place the bomb into the calorimeter bucket containing a precise mass of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.

  • Data Acquisition: Record the temperature of the water jacket at regular intervals until a constant post-combustion temperature is reached. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released.

  • Corrections & Calculation: The total heat evolved is corrected for the combustion of the fuse wire and any auxiliary materials (like the capsule). From this, the standard enthalpy of combustion (ΔH°c) of bromomethyl spiropentane is calculated.

  • RSE Calculation:

    • Use the experimental ΔH°c and Hess's Law to calculate the standard enthalpy of formation (ΔH°f) of bromomethyl spiropentane.

    • Calculate the hypothetical strain-free ΔH°f by summing the established group increment values for each component of the molecule (e.g., CH₂, CH, C(spiro), and CH₂Br groups derived from acyclic, strain-free molecules).

    • The Ring Strain Energy (RSE) is the difference: RSE = ΔH°f (strain-free, calculated) - ΔH°f (experimental)

Diagram of the Experimental Workflow for RSE Determination

G cluster_prep Sample Preparation & Setup cluster_exp Experiment cluster_calc Data Analysis P1 Calibrate Calorimeter (Benzoic Acid) P2 Prepare Sample (Bromomethyl Spiropentane) P1->P2 P3 Assemble & Pressurize Bomb (30 atm O2) P2->P3 E1 Ignite Sample P3->E1 E2 Record Temperature Change E1->E2 C1 Calculate ΔH°c (Correct for fuse, etc.) E2->C1 C2 Calculate Experimental ΔH°f (Hess's Law) C1->C2 C4 Determine RSE (ΔH°f_strain-free - ΔH°f_exp) C2->C4 C3 Calculate Strain-Free ΔH°f (Group Increments) C3->C4

Caption: Workflow for experimental RSE determination via bomb calorimetry.

Computational Determination: Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary method for determining RSE.[12] By employing techniques like Density Functional Theory (DFT), we can model the electronic structure of molecules and calculate their energies. To minimize systematic errors inherent in these calculations, we use isodesmic or homodesmotic reactions.[9][13][14] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, allowing for a more reliable calculation of the reaction enthalpy, which in this case, corresponds to the RSE.[15]

  • Define a Homodesmotic Reaction: Construct a balanced, hypothetical reaction where the spiropentane ring is "opened" into strain-free acyclic fragments. The number of each type of bond (e.g., C-C, C-H, C-Br) and the hybridization state of each atom must be conserved. A suitable reaction is: Bromomethyl spiropentane + 3 Ethane → 2-Methylpropane + 2-Methyl-1-bromopropane

  • Geometry Optimization: For each molecule in the reaction (reactant and products), perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/def2-TZVP).[13] This step finds the lowest energy conformation of each molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry.[9] The absence of imaginary frequencies confirms that each structure is a true energy minimum on the potential energy surface. This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation: Obtain the total electronic energy (E) and the calculated enthalpy (H) at 298.15 K for all species.

  • Calculate Reaction Enthalpy (ΔH_rxn): The enthalpy of the homodesmotic reaction is calculated as: ΔH_rxn = [ΣH(products)] - [ΣH(reactants)]

  • Determine Ring Strain Energy: The calculated RSE is approximately equal to the enthalpy of this reaction. RSE ≈ ΔH_rxn

Diagram of the Computational Workflow for RSE Determination

G cluster_setup Setup cluster_dft DFT Calculations cluster_analysis Analysis S1 Define Homodesmotic Reaction S2 Build Molecular Structures S1->S2 D1 Geometry Optimization (e.g., B3LYP/def2-TZVP) S2->D1 D2 Frequency Calculation (Confirm minima, get ZPVE) D1->D2 D3 Calculate Thermochemical Data (Enthalpy at 298.15 K) D2->D3 A1 Calculate ΔH_rxn (ΣH_products - ΣH_reactants) D3->A1 A2 Determine RSE (RSE ≈ ΔH_rxn) A1->A2

Caption: Workflow for computational RSE determination using DFT.

Data Summary and Interpretation

The combination of experimental and computational methods provides a robust dataset for the ring strain energy of bromomethyl spiropentane. The results from both methodologies should be in close agreement, typically within a few kcal/mol.

ParameterExperimental (Calorimetry)Computational (DFT)Parent Spiropentane (Literature)
ΔH°f (kcal/mol) Value from Protocol 3.1N/A~44.2[6][16]
Ring Strain Energy (kcal/mol) Value from Protocol 3.1Value from Protocol 3.2~62.5 - 62.9[1][4][17]

Note: The values for bromomethyl spiropentane are to be determined by executing the described protocols.

Interpretation of Results:

  • Comparison to Spiropentane: It is anticipated that the RSE of bromomethyl spiropentane will be very similar to that of the parent spiropentane. The substitution of a hydrogen atom with a bromomethyl group on the periphery of the strained core is not expected to significantly alter the fundamental angle strain of the spirocyclic system.

  • Discrepancies: Minor discrepancies between the experimental and computational values can arise from several sources. Experimental errors may stem from sample impurities or incomplete combustion. Computational inaccuracies can be related to the chosen level of theory (functional and basis set) not fully accounting for all electronic effects.

  • Implications for Drug Development: A high RSE confirms that bromomethyl spiropentane is an energy-rich building block. This stored energy can be harnessed to drive subsequent reactions, such as ring-opening polymerizations or strain-release-driven cycloadditions.[12][18] The rigid conformation imparted by the spirocycle can be used to lock a pharmacophore into a bioactive conformation, potentially increasing potency and selectivity.

Conclusion

The accurate determination of the ring strain energy of bromomethyl spiropentane is a critical step in harnessing its potential as a versatile chemical building block. The dual-pronged approach, integrating the empirical rigor of combustion calorimetry with the theoretical precision of DFT calculations, provides a comprehensive and reliable framework for characterizing this key thermochemical property. The methodologies and protocols detailed in this guide offer a clear pathway for researchers to not only quantify the energetic landscape of this specific molecule but also to apply these principles to a wide array of other strained systems. A thorough understanding of the relationship between structure, strain, and reactivity is paramount for the innovative design of next-generation therapeutics and advanced materials.

References

  • Wikipedia. Spiropentane. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Spiropentane - NIST WebBook. Available from: [Link]

  • Al-Zoubi, I. M., et al. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Molecules, 27(8), 2568. Available from: [Link]

  • Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2146. Available from: [Link]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. Available from: [Link]

  • Vaia. Problem 18 Spiropentane has unusual strain... Available from: [Link]

  • Grokipedia. Spiropentane. Available from: [Link]

  • Chegg.com. Solved 1.18. Spiropentane has unusual strain and... Available from: [Link]

  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. Available from: [Link]

  • Cheméo. Chemical Properties of Spiropentane (CAS 157-40-4). Available from: [Link]

  • University of Massachusetts Boston. The semi-empirical AMI method is used to calculate heats of hydrogenation of cycloalkanes which in turn are employed to obtain strain energies. Available from: [Link]

  • Office of Scientific and Technical Information (OSTI). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Available from: [Link]

  • Transtutors. Spiropentane has unusual strain and hybridization. Consider the... Available from: [Link]

  • DeMeo, S. (2016). Measurement of Ring Strain Using Butanols. Journal of Chemical Education, 93(6), 1102-1105. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Experimental data for C5H8 (Spiropentane). Available from: [Link]

  • Chemistry Stack Exchange. How to calculate ring strain energy? Available from: [Link]

  • Ahlstrom, T. M. (2022). The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions. University of Minnesota Digital Conservancy. Available from: [Link]

  • ACS Publications. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. Available from: [Link]

  • Chemistry Stack Exchange. Experimental determination of ring strain energy. Available from: [Link]

  • American Chemical Society. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Gas phase thermochemistry data for Spiropentane. Available from: [Link]

  • Master Organic Chemistry. Calculation of Ring Strain In Cycloalkanes. Available from: [Link]

  • ChemRxiv. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Synthesis of Spiropentane Derivatives via Intramolecular Displacement. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Molecules, 2018, 23(12), 3258. Available from: [Link]

  • Semantic Scholar. Stereoselective Synthesis of Polysubstituted Spiropentanes. Available from: [Link]

Sources

The Butterfly Effect: Spiropentane vs. Cyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the bioisosteric potential of spiropentane versus cyclopropane, structured for researchers in medicinal chemistry and drug discovery.

A Technical Guide to High-Strain Bioisosteres

Executive Summary In the pursuit of novel chemical space, the transition from flat, aromatic-dominated scaffolds to three-dimensional (


-rich) architectures is a defining trend in modern drug discovery. While cyclopropane is a ubiquitous bioisostere for gem-dimethyl groups and alkenes, spiropentane  (

) represents a distinct, high-energy evolution of this concept. This guide analyzes the structural, electronic, and physicochemical differentiators of spiropentane compared to cyclopropane, providing actionable insights for scaffold hopping and lead optimization.

Structural & Electronic Analysis: The "Butterfly" Geometry

The fundamental difference between cyclopropane and spiropentane lies in their topology. While cyclopropane is a planar triangle, spiropentane consists of two cyclopropane rings sharing a quaternary carbon, creating a


 symmetric "butterfly" shape. This geometric constraint radically alters the exit vectors  of substituents.
Geometric Parameters

The strain in spiropentane forces deviations from standard cyclopropane metrics. The central quaternary carbon (


) creates a unique electronic environment.
ParameterCyclopropane (

)
Spiropentane (

)
Impact on Bioisosterism
Bond Angle (Internal) 60°62.2° (at

)
Spiropentane rings are slightly less "bent" at the fusion point, altering substituent projection.
C-C Bond Length 1.51 Å1.47 Å (proximal); 1.52 Å (distal)Shorter bonds to the spiro-center imply higher s-character and increased acidity of

-protons.
Strain Energy ~27.5 kcal/mol~63-65 kcal/molHigh strain makes spiropentane a "loaded spring," potentially reactive but kinetically stable in most biological conditions.
Exit Vector Angle Planar (

projection)
Orthogonal (

twist)
Critical: Substituents on Ring A are orthogonal to Ring B, allowing exploration of unique 3D pockets.
Electronic Distribution (Walsh Orbitals)

Like cyclopropane, spiropentane exhibits "double-bond character" due to the bent bonds (Walsh orbitals). The electron density is concentrated outside the internuclear axis, allowing these rings to interact with biological targets via


-stacking-like interactions, despite being saturated.
  • Cyclopropane: Acts as a

    
    -donor; often bioisosteric to alkenes.
    
  • Spiropentane: The spiro-fusion creates a node that electronically isolates the two rings to some degree, but the overall lipophilicity and electron density bulk are significantly higher.

Physicochemical Profiling: The "Bio" in Bioisostere

Replacing a cyclopropane or gem-dimethyl group with spiropentane is not a neutral change. It dramatically impacts the physicochemical profile (ADME) of the molecule.

Lipophilicity (LogP/LogD) and Solubility

Spiropentane is a hydrocarbon scaffold. Its introduction generally increases lipophilicity compared to cyclopropane due to the addition of two carbons and the compact, spherical shape which reduces solvent accessible surface area relative to an open chain.

  • Trend:

    
    
    
  • Effect:

    
     to 
    
    
    
    (vs. Cyclopropane).
  • Mitigation: The high

    
     character of spiropentane can improve solubility relative to aromatic rings by disrupting planarity and crystal packing lattice energy, despite the lipophilicity increase.
    
Metabolic Stability

This is a double-edged sword.

  • Metabolic Blocking: Like cyclopropane, spiropentane is excellent at blocking metabolic "soft spots" (e.g., benzylic or allylic positions). The quaternary center prevents P450-mediated hydroxylation at that specific carbon.

  • Ring Opening Risks: The high strain energy (~65 kcal/mol) theoretically makes the ring prone to radical cation opening. However, in practice, spiropentane is surprisingly robust.

    • Risk: Bioactivation by P450s to form reactive enones or alkylating agents is possible if the ring is substituted with electron-donating groups that stabilize radical intermediates.

    • Benefit: In the absence of such activation, it remains inert and excreted unchanged or hydroxylated at distal positions.

Visualizing the Design Space

The following diagram illustrates the structural divergence and synthetic decision-making process when choosing between these scaffolds.

Bioisostere_Logic Start Lead Optimization Target: Improve Potency/ADME Decision Structural Need? Start->Decision Cyclo Cyclopropane (Planar/Rigid) Decision->Cyclo Minor steric bulk needed Spiro Spiropentane (3D/Orthogonal) Decision->Spiro High 3D complexity needed Prop_Cyclo • Bioisostere for Alkene • Modest LogP increase • Planar Exit Vectors Cyclo->Prop_Cyclo Prop_Spiro • Bioisostere for Gem-Dimethyl • High Fsp3 (Solubility) • Orthogonal Exit Vectors • Metabolic Blocker Spiro->Prop_Spiro Outcome Select Candidate Prop_Cyclo->Outcome Prop_Spiro->Outcome

Caption: Decision logic for selecting between cyclopropane and spiropentane based on structural requirements and desired physicochemical outcomes.

Case Study: Conformational Constraint of Glutamate

A definitive example of spiropentane's utility is found in the work of Pellicciari et al. regarding glutamate receptor ligands.

  • Challenge: Glutamate is a flexible molecule that binds to multiple receptor subtypes (iGluRs, mGluRs). Developing selective agonists/antagonists requires rigidifying the carbon backbone to lock the molecule into a bioactive conformation.

  • Cyclopropane Solution: 2,3-methanoglutamate analogs. These provided some selectivity but were limited by the planar nature of the ring.

  • Spiropentane Solution: The synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid .[1][2]

    • Mechanism:[3][4][5][6] The spiro-scaffold locked the distal carboxylate group into a specific region of space orthogonal to the amine/proximal carboxylate plane.

    • Result: The increased bulk and specific vectorality allowed for the discrimination between varying mGluR subtypes that cyclopropane analogs could not achieve. The "butterfly" shape filled a hydrophobic pocket specific to the target receptor.

Experimental Protocols

Synthesis of Spiropentane Scaffolds

Two primary methodologies dominate the synthesis of these cores in a medicinal chemistry setting.

Method A: Double Simmons-Smith Cyclopropanation (From Allenes)

Best for accessing spiro-systems from existing unsaturated precursors.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), 1,2-Dichloroethane (DCE).
  • Substrate: An allene or methylene-cyclopropane derivative.

  • Protocol:

    • Cool a solution of allene (1.0 equiv) in DCE to 0°C under Argon.

    • Add

      
       (5.0 equiv) followed slowly by 
      
      
      
      (10.0 equiv). Note: Large excess is required for double cyclopropanation.
    • Allow to warm to RT and stir for 12-24h.

    • Quench: Carefully add saturated

      
      . Caution: Vigorous gas evolution.
      
    • Purification: Silica gel chromatography. Spiropentanes are non-polar; use Hexane/EtOAc gradients.

Method B: Kulinkovich-Type Cyclopropanation

Best for generating functionalized spiropentanes from esters or nitriles.

  • Reagents:

    
    , 
    
    
    
    , Ester substrate containing a cyclopropane ring.
  • Protocol:

    • Dissolve cyclopropanecarboxylic acid ester in dry THF.

    • Add

      
       (0.2 - 1.0 equiv).
      
    • Add

      
       (2.5 equiv) dropwise over 1 hour.
      
    • The reaction generates a titanacyclopropane intermediate which collapses to the spiro-ring.

Metabolic Stability Assay (Microsomal Stability)

To verify if the strain energy compromises stability:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Test compound at 1

    
    .
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor for loss of parent (M+H) and appearance of +16 (hydroxylation) or +18 (hydration/ring opening) peaks.

  • Success Metric:

    
     min indicates the ring is stable against rapid oxidative opening.
    

References

  • Pellicciari, R., et al. (2002).[2][7][8] "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid." Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2016). "Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds." RSC Advances. Link

  • Wiberg, K. B. (1996). "Structures, energies, and spectra of cyclopropanes." In The Chemistry of the Cyclopropyl Group. Link

  • BenchChem Technical Guide. (2025). "The Synthesis of Spiropentane and Its Derivatives." Link

  • Teeples, C. R., et al. (2017). "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters. Link

Sources

Technical Guide: Operational Safety & Handling of 1-(Bromomethyl)spiro[2.2]pentane

[1]

Document Control:

  • Target Compound: 1-(Bromomethyl)spiro[2.2]pentane[1][2][3][4]

  • CAS Registry Number: 1700432-40-1[1][2][3][4]

  • Document Type: Enhanced Safety & Handling Protocol

  • Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

Executive Technical Summary

This compound is a highly specialized alkylating agent incorporating a spiro[2.2]pentane ("triangulane") core.[1] Unlike standard alkyl halides, this molecule possesses significant Baeyer strain energy (~63 kcal/mol) due to its two fused cyclopropane rings.[1]

The Scientist’s Perspective: Researchers utilize this compound primarily as a bioisostere to introduce rigid, sp3-rich scaffolds into drug candidates, improving metabolic stability and vectoral orientation. However, its dual nature—an electrophilic alkyl bromide attached to a high-energy strained ring—creates a unique safety profile.[1] It is not merely a flammable liquid; it is a kinetically trapped high-energy intermediate that requires precise thermal and chemical management to prevent uncontrolled ring-opening polymerization or decomposition.[1]

Physicochemical Profile & Hazard Identification

Critical Data Table

Data aggregated from supplier specifications and structural analogues.[1]

ParameterValue / ClassificationOperational Note
Molecular Formula C₆H₉BrMW: 161.04 g/mol
Physical State Liquid (Colorless to Light Yellow)Check for yellowing (indicates Br₂ liberation/decomposition).[1][5]
Boiling Point Not Experimentally DeterminedPredicted: ~130–140°C. Do not distill at atm pressure due to strain release risk.[1]
Storage Temp 2–8°C (Refrigerated) Essential to inhibit spontaneous polymerization.[1]
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcHydrolyzes slowly in water; rapidly in acidic media.[1]
GHS Classification Flammable Liquid (Cat 3) Flash point predicted <60°C.
Health Hazards Skin Irrit. 2, Eye Irrit.[1][6] 2A, STOT SE 3Potent lachrymator and alkylating agent.[1]
Structural Hazard Analysis (The "Why")

Standard SDSs list hazards; they rarely explain the mechanism.[1] Understanding the structure-activity relationship (SAR) of safety is critical for this compound.[1]

  • The Alkylating Trigger (Bromomethyl Group): The primary bromide is a good leaving group (

    
    ), making the adjacent carbon highly electrophilic.[1] It readily alkylates biological nucleophiles (DNA, proteins), leading to the H315/H319/H335 irritant classifications.[1]
    
  • The Strain Bomb (Spiropentane Core): The central spiro-carbon forces bond angles of ~60°, far below the ideal 109.5°.[1]

    • Risk: Acidic conditions or high heat can trigger the relief of this strain, leading to exothermic rearrangement into methylenecyclobutane derivatives or polymerization.[1]

    • Implication: Avoid strong Lewis acids (e.g.,

      
      ) unless the reaction is strictly temperature-controlled (-78°C).
      

Visualizing the Hazard Logic

The following diagram illustrates the mechanistic pathways for decomposition and reactivity, guiding the storage and handling requirements.

HazardPathwaysCompound1-(Bromomethyl)spiro[2.2]pentanePolymerExothermicPolymerizationCompound->Polymer Thermal Strain ReliefRearrangeRing Opening/RearrangementCompound->Rearrange Catalytic OpeningToxCellular Alkylation(Toxicity)Compound->Tox SN2 DisplacementHeatHeat (>40°C)Heat->PolymerAcidAcid / Lewis AcidAcid->RearrangeNuNucleophiles(DNA/Proteins)Nu->Tox

Caption: Mechanistic pathways linking structural strain and functional groups to specific safety hazards.

Operational Handling Protocols

Storage & Stability (The "Cold Chain")
  • Temperature: Store strictly at 2–8°C . Long-term storage at -20°C is preferred to maximize shelf life.[1]

  • Atmosphere: Hygroscopic degradation is a risk.[1] Store under Argon or Nitrogen atmosphere.[1]

  • Container: Use amber glass vials with Teflon-lined caps to prevent photochemical degradation (homolytic cleavage of the C-Br bond).[1]

Synthesis & Reaction Setup

When using this reagent in synthesis (e.g., coupling to an amine or phenol):

  • Solvent Selection: Use anhydrous, non-protic solvents (DCM, DMF, THF).[1] Avoid protic solvents (MeOH, Water) which promote solvolysis.[1]

  • Base Selection: Use non-nucleophilic bases (e.g.,

    
    , DIPEA) to scavenge the HBr byproduct without attacking the strained ring.[1]
    
  • Thermal Limit: Do not heat reaction mixtures above 60°C unless necessary. If higher temperatures are required, conduct a Differential Scanning Calorimetry (DSC) test first to rule out thermal runaway.[1]

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentRationale
Respiratory Fume Hood (Face Velocity >100 fpm)Volatile irritant; prevents inhalation of alkylating vapors.[1]
Dermal Double Gloving (Nitrile over Laminate)Alkyl bromides can permeate standard nitrile.[1] Laminate (Silver Shield) provides chemical barrier.[1]
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for lachrymators.[1]

Emergency Response & Decontamination

Spills & Deactivation (The "Quench")

Standard spill kits (absorbent pads) are insufficient because they do not neutralize the chemical threat.[1] You must chemically destroy the alkylating potential.[1]

Decontamination Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 5% Ethanol (to aid solubility).[1]
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide (

    
     reaction), converting the toxic alkyl bromide into a non-toxic Bunte salt.[1]
    

Step-by-Step Spill Protocol:

  • Evacuate: Clear the immediate area.

  • Cover: Layer the spill with absorbent pads to limit vapor release.[1]

  • Neutralize: Gently pour the Thiosulfate solution over the pads. Allow 15 minutes contact time.

  • Disposal: Collect as hazardous chemical waste (halogenated organic).[1]

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[1][7] Do not use ethanol (increases skin permeability).[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (corneal damage risk).[1]

Scientific Context & References

Synthesis & Utility

The synthesis of spiro[2.2]pentane derivatives typically involves the cyclopropanation of methylenecyclopropane or allenes using carbenoids (Simmons-Smith reaction) [1, 2].[1] The 1-(bromomethyl) derivative is a key intermediate for accessing "triangulane" based amino acids and rigidified neurotransmitter analogues [3].[1]

References
  • Synthesis of Spiro[2.2]pentanes: S. I. Kozhushkov et al., "Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent," European Journal of Organic Chemistry, 2006.[1] Link

  • Spiropentane Chemistry: A. de Meijere, "Small Rings: A World of Wonders," Chemical Reviews, 2003.[1] (Foundational text on strained ring reactivity).

  • PubChem Compound Summary: "this compound," National Center for Biotechnology Information, 2025.[1] Link

  • Supplier Safety Data: "Safety Data Sheet: this compound," BLD Pharm, 2024.[1] Link

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on current chemical knowledge, the user must always consult the specific SDS provided by their material supplier before handling.[1]

The Spiro[2.2]pentane Scaffold: A Technical Guide to its Conformational Rigidity and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[2.2]pentane scaffold, a unique and highly strained carbocycle, has garnered significant attention in medicinal chemistry as a conformationally rigid building block. Its compact, three-dimensional structure offers a compelling strategy for optimizing the pharmacological properties of drug candidates by precisely controlling the spatial orientation of substituents. This in-depth technical guide provides a comprehensive overview of the spiro[2.2]pentane core, detailing its intrinsic conformational rigidity, methods for its stereoselective synthesis, and its application as a versatile bioisosteric replacement for common chemical motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs.

Introduction: The Quest for Conformational Constraint in Drug Design

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The ability of a drug candidate to adopt a specific, low-energy conformation that is complementary to the binding site of its biological target is paramount for achieving high potency and selectivity. However, many molecules possess a high degree of conformational flexibility, leading to a significant entropic penalty upon binding and the potential for off-target interactions.

The introduction of conformational rigidity into a molecular scaffold is a well-established strategy to mitigate these challenges.[1] By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is reduced, often leading to a substantial improvement in binding affinity. Furthermore, a rigid scaffold can enhance selectivity by preventing the molecule from adopting conformations that would allow it to bind to unintended targets.

Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a powerful class of conformationally restricted motifs in drug design.[2] Among these, the spiro[2.2]pentane scaffold stands out due to its extreme rigidity and well-defined exit vectors for substituent placement.[3] This guide will delve into the fundamental principles governing the conformational behavior of this unique carbocycle and explore its practical applications in medicinal chemistry.

The Unique Structural Landscape of Spiro[2.2]pentane

The spiro[2.2]pentane core is constructed from two fused cyclopropane rings, resulting in a highly strained and compact structure. This inherent strain is the primary contributor to its remarkable rigidity. Unlike larger, more flexible ring systems, the spiro[2.2]pentane scaffold exhibits a very limited range of accessible conformations.

Inherent Rigidity and Torsional Strain

The conformational landscape of the parent spiro[2.2]pentane is characterized by a very high barrier to any puckering or twisting motions of the cyclopropane rings. The primary mode of internal motion is the rotation around the C-C bonds, which is significantly hindered by torsional strain.[4] Computational studies are essential to quantify the energetic penalties associated with deviations from the ground-state geometry.

The diagram below illustrates the fundamental structure of the spiro[2.2]pentane scaffold, highlighting the spirocyclic center and the planes of the two cyclopropane rings.

Caption: Structure of the spiro[2.2]pentane core.

Exit Vector Control for Precise Substituent Placement

A key advantage of the spiro[2.2]pentane scaffold is the well-defined and predictable orientation of its substituent exit vectors.[3] This allows for the precise positioning of pharmacophoric groups in three-dimensional space, facilitating the optimization of interactions with a biological target. The rigid nature of the core ensures that the relative orientation of these substituents is maintained, minimizing conformational ambiguity.

Synthesis of Spiro[2.2]pentane Scaffolds

The high degree of strain in the spiro[2.2]pentane system necessitates specialized synthetic approaches. Traditional cyclopropanation methods are often not suitable for the construction of densely functionalized derivatives.[3] Several strategies have been developed to access this unique scaffold, with the Simmons-Smith cyclopropanation of allenamides and the use of sulfone-based carbene equivalents being notable examples.[3][5]

Detailed Protocol: Diastereodivergent Synthesis of 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids

This protocol is adapted from the work of Pellicciari et al. and describes a key transformation in the synthesis of conformationally constrained glutamic acid analogues.[6][7] This multi-step synthesis highlights the challenges and intricacies of working with these strained systems.

Step 1: Synthesis of Diethyl 1-(tert-butyldimethylsilyloxy)methyl-spiro[2.2]pentane-1,4-dicarboxylate

  • Protection of the starting alcohol: To a solution of diethyl 1-(hydroxymethyl)spiro[2.2]pentane-1,4-dicarboxylate in dry dichloromethane (CH₂Cl₂) under an inert atmosphere, add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) and 1.5 equivalents of imidazole.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected diester.

Rationale: The protection of the primary alcohol as a TBDMS ether is crucial to prevent its interference in subsequent reaction steps. Imidazole acts as a base to facilitate the silylation reaction.

Step 2: Conversion to the corresponding amino acid derivatives

This part of the synthesis involves a multi-step sequence including hydrolysis of the esters, Curtius rearrangement to form the amine, and deprotection steps. For detailed procedures, please refer to the supporting information of the original publication.[6]

The following diagram outlines the general workflow for the synthesis of functionalized spiro[2.2]pentanes.

synthesis_workflow Start Starting Material (e.g., Allene or Functionalized Cyclopropane) Step1 Cyclopropanation or Spiroannulation Reaction Start->Step1 Intermediate Spiro[2.2]pentane Core Formation Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Final_Product Target Spiro[2.2]pentane Derivative Step2->Final_Product computational_workflow cluster_input Input cluster_processing Computational Analysis cluster_output Output Input_Structure 2D or 3D Molecular Structure Conformational_Search Conformational Search (e.g., CREST/xTB) Input_Structure->Conformational_Search Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Conformational_Search->Geometry_Optimization Torsional_Scan Torsional Profile Scan Geometry_Optimization->Torsional_Scan Structural_Parameters Optimized Geometries Geometry_Optimization->Structural_Parameters Energy_Landscape Conformational Energy Landscape Torsional_Scan->Energy_Landscape Rotational_Barriers Torsional Energy Barriers Torsional_Scan->Rotational_Barriers bioisostere cluster_original Original Motifs Phenyl Phenyl Ring Spiro Spiro[2.2]pentane Scaffold Phenyl->Spiro Bioisosteric Replacement Gem_Dimethyl gem-Dimethyl Gem_Dimethyl->Spiro Tert_Butyl tert-Butyl Tert_Butyl->Spiro

Sources

Methodological & Application

Synthesis of 1-(Bromomethyl)spiro[2.2]pentane from methylenecyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery professionals requiring a robust, scalable protocol for the synthesis of 1-(Bromomethyl)spiro[2.2]pentane . This strained bicyclic scaffold is a critical bioisostere in medicinal chemistry, offering unique exit vectors and metabolic stability.

The following guide prioritizes safety (due to the high strain energy and volatility of reagents) and chemical efficiency , utilizing a Rhodium-catalyzed carbene addition followed by a mild Appel bromination to preserve the sensitive spiro[2.2] system.

Target Molecule: this compound (CAS: 1700432-40-1) Starting Material: Methylenecyclopropane (CAS: 6142-73-0) Total Steps: 3 (Cyclopropanation


 Reduction 

Bromination) Key Challenges: Volatility of starting material (bp 11°C), ring strain sensitivity (~63 kcal/mol), and handling of diazo reagents.

Part 1: Retrosynthetic Strategy & Logic

The synthesis is designed to install the second cyclopropane ring onto the exocyclic double bond of methylenecyclopropane (MCP) while simultaneously introducing a functional handle (carboxylate) that can be converted to the bromomethyl group.

Strategic Choice: Rhodium-Catalyzed Cyclopropanation Direct addition of a bromomethyl-carbene is chemically unstable. Instead, we employ Ethyl Diazoacetate (EDA) as a stable carbene precursor. The resulting ester is reduced and brominated.

  • Step 1 (Ring Construction): Rh(II)-catalyzed decomposition of EDA generates a metal-carbenoid that adds to the exocyclic alkene of MCP.

  • Step 2 (Functional Group Interconversion): Reduction of the ester to a primary alcohol using LiAlH

    
    .
    
  • Step 3 (Activation/Substitution): The Appel Reaction (PPh

    
    /CBr
    
    
    
    ) is selected over acidic methods (e.g., HBr, PBr
    
    
    ) to prevent acid-catalyzed ring opening of the highly strained spiro[2.2]pentane system.
Reaction Pathway Diagram[1]

ReactionScheme MCP Methylenecyclopropane (C4H6) Inter1 Ethyl spiro[2.2]pentane- 1-carboxylate MCP->Inter1 Rh2(OAc)4 (cat) DCM, 0°C to RT - N2 EDA Ethyl Diazoacetate (N2CHCO2Et) EDA->Inter1 Slow Addition Inter2 Spiro[2.2]pentyl- methanol Inter1->Inter2 LiAlH4 THF, 0°C Product 1-(Bromomethyl)spiro [2.2]pentane Inter2->Product CBr4, PPh3 DCM, 0°C (Appel Reaction)

Figure 1: Synthetic route from methylenecyclopropane to the target bromide.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl spiro[2.2]pentane-1-carboxylate

Critical Safety Note: Methylenecyclopropane (MCP) is a gas at room temperature (bp ~11°C). This reaction must be performed in a setup equipped with a dry-ice condenser or using a pre-condensed solution.

Reagents:

  • Methylenecyclopropane (MCP): 1.5 equiv.

  • Ethyl Diazoacetate (EDA): 1.0 equiv.[1][2]

  • Rhodium(II) Acetate Dimer [Rh

    
    (OAc)
    
    
    
    ]: 0.5 mol%
  • Dichloromethane (DCM): Anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, an addition funnel, and a reflux condenser cooled to -20°C (circulating chiller or dry ice/acetone). Maintain an Argon atmosphere.

  • Condensation: Cool the RBF to -10°C. Condense MCP (gas) into the flask containing anhydrous DCM (0.5 M concentration relative to EDA). Alternatively, transfer a chilled solution of MCP in DCM via cannula.

  • Catalyst Addition: Add Rh

    
    (OAc)
    
    
    
    (0.5 mol%) quickly to the stirring solution. The solution typically turns green/blue.
  • Carbene Addition: Dissolve EDA in DCM (1:1 v/v). Load into the addition funnel.

  • Reaction: Add the EDA solution dropwise over 4–6 hours while maintaining the bath at 0°C. Note: Slow addition is crucial to prevent EDA dimerization (fumarate/maleate formation).

  • Completion: Allow the mixture to warm to room temperature (RT) slowly overnight. The excess MCP will off-gas through the bubbler (ensure proper ventilation).

  • Workup: Concentrate the solvent under reduced pressure (rotary evaporator, >200 mbar to avoid losing the volatile ester).

  • Purification: Purify by vacuum distillation (preferred) or flash chromatography (Silica, Hexanes/EtOAc 95:5).

    • Target: Colorless oil.[2]

Phase 2: Reduction to Spiro[2.2]pentylmethanol

Reagents:

  • Ethyl spiro[2.2]pentane-1-carboxylate (from Phase 1): 1.0 equiv.[2]

  • Lithium Aluminum Hydride (LiAlH

    
    ): 1.2 equiv (pellets or powder).
    
  • THF: Anhydrous.

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Argon. Add LiAlH

    
     suspended in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Dissolve the ester in THF. Add dropwise to the LiAlH

    
     suspension via syringe/cannula.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (disappearance of ester).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Workup: Add MgSO

    
     to the granular white precipitate. Stir for 15 min. Filter through a Celite pad.[2]
    
  • Isolation: Concentrate the filtrate carefully (product is volatile).

    • Product: Spiro[2.2]pentylmethanol (Colorless oil).

Phase 3: Appel Bromination to this compound

Logic: This step replaces the -OH with -Br under neutral conditions.

Reagents:

  • Spiro[2.2]pentylmethanol: 1.0 equiv.

  • Carbon Tetrabromide (CBr

    
    ): 1.2 equiv.
    
  • Triphenylphosphine (PPh

    
    ): 1.2 equiv.
    
  • DCM: Anhydrous.[1]

Protocol:

  • Setup: Charge a RBF with the alcohol and CBr

    
     in anhydrous DCM (0.2 M). Cool to 0°C.
    
  • Addition: Add PPh

    
     portion-wise (solid) or as a solution in DCM over 30 minutes. The solution will turn yellow/orange.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.

  • Workup: Add Pentane (equal volume to DCM) to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid.[2]

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Silica, 100% Pentane).

    • Note: The product is non-polar. TPPO stays on the baseline.

  • Final Product: this compound. Store at -20°C (stabilized with Cu wire if necessary).

Part 3: Mechanism of Action (Appel Reaction)[4]

The Appel reaction is chosen for its stereochemical inversion (not relevant here for the primary carbon, but indicative of S


2) and mildness.

AppelMechanism Step1 Activation: PPh3 + CBr4 → [Ph3P-Br]+ [CBr3]- Step2 Deprotonation: [CBr3]- takes H from Alcohol (R-OH) → R-O(-) + CHBr3 Step1->Step2 Step3 Oxyphosphonium Formation: R-O(-) attacks [Ph3P-Br]+ → [Ph3P-O-R]+ + Br- Step2->Step3 Step4 Substitution (SN2): Br- attacks Carbon Ph3P=O leaves Step3->Step4

Figure 2: Mechanistic flow of the Appel bromination protecting the spiro ring.

Part 4: Data Summary & Troubleshooting

Physicochemical Data Table
ComponentMW ( g/mol )Boiling PointDensityRole
Methylenecyclopropane 54.0911°C0.69 g/mLStarting Material
Ethyl Diazoacetate 114.10140°C1.08 g/mLCarbene Source
Spiro[2.2]pentylmethanol 98.14~140°C (est)~0.92 g/mLIntermediate
This compound 161.04~60°C (15 mmHg)~1.35 g/mLTarget
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Volatility of MCPUse a dry-ice condenser; ensure MCP is in excess (1.5–2.0 equiv).
Dimer Formation Fast addition of EDASlow down EDA addition (syringe pump: 1 mL/hr).
Ring Opening Acidic impuritiesEnsure all glassware is base-washed; use Appel conditions (avoid HBr).
TPPO Contamination Incomplete precipitationTriturate the crude residue with cold pentane/hexane 3 times.

Part 5: References

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998, 98(2), 911-936. Link

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811. Link

  • Spiro[2.2]pentane Synthesis Context: "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters, 2015, 17(12), 2992–2995. Link

  • Methylenecyclopropane Handling: "2-Methylenecyclopropanecarboxylic acid ethyl ester." Organic Syntheses, 2008, 85, 147. Link

Sources

Application Note: Precision Cross-Coupling of Bromomethyl Spiropentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of cross-coupling (bromomethyl)spiropentane , a high-value, high-strain bioisostere used to modulate lipophilicity and metabolic stability in drug candidates.

Executive Summary & Strategic Analysis

The Substrate Challenge: Spiropentane (


) is the smallest spirocyclic hydrocarbon, possessing an immense strain energy of approximately 63-65 kcal/mol  (significantly higher than cyclopropane's ~27.5 kcal/mol). The (bromomethyl)spiropentane  motif presents a "perfect storm" of reactivity challenges for transition-metal catalysis:
  • The "Radical Clock" Risk: Like cyclopropylmethyl bromide, (bromomethyl)spiropentane is prone to rapid ring-opening rearrangements if a radical intermediate is formed (e.g., during Single Electron Transfer mechanisms common in Nickel catalysis). The rearrangement rate (

    
    ) often exceeds the rate of intermolecular capture, leading to homoallylic byproducts.
    
  • 
    -Hydride Elimination:  While less prone than linear alkyl halides due to the rigid spiro-geometry, 
    
    
    
    -elimination remains a viable deactivation pathway for alkyl-palladium species.
  • Steric Bulk: The spiro-fusion creates a neopentyl-like steric environment, slowing down oxidative addition (

    
    ) and transmetalation.
    

The Solution: To successfully couple this motif without destroying the ring, one must utilize electron-rich, bulky Palladium catalysts that promote a rapid, two-electron oxidative addition/reductive elimination cycle, effectively outcompeting the radical rearrangement pathways. Alternatively, specific Nickel systems can be used if "radical rebound" rates are optimized.

Mechanistic Pathway & Logic

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal ring-opening side reaction.

ReactionPathway Substrate Bromomethyl Spiropentane OxAdd Pd(II)-Alkyl Complex (Intact Ring) Substrate->OxAdd 2e- Oxidative Addition (Preferred Path) Radical Spiro-CH2 Radical (Intermediate) Substrate->Radical SET (Ni/Photo) (Risky Path) Pd0 Pd(0)L2 (Active Catalyst) Product Cross-Coupled Spiropentane OxAdd->Product Transmetalation & Reductive Elimination Radical->OxAdd Rebound RingOpen Ring-Opened Byproduct Radical->RingOpen Rearrangement (Fast)

Figure 1: Kinetic competition in spiropentane cross-coupling. The green path (Pd-catalyzed two-electron process) is preferred to avoid the red path (radical ring opening).

Recommended Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Safe" Standard)

Best for: Coupling with Aryl/Heteroaryl Boronic Acids. Mechanism: Pd(0)/Pd(II) two-electron cycle. Key Reagent:


  (Bis(di-tert-butyl(methyl)phosphine)palladium(0)). This catalyst, developed by the Fu group, is exceptionally efficient for primary alkyl bromides, facilitating oxidative addition without generating free radicals.
Materials:
  • Electrophile: 1-(Bromomethyl)spiropentane (1.0 equiv).

  • Nucleophile: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (Potassium tert-butoxide) (3.0 equiv).
    
  • Solvent:

    
    -Amyl Alcohol (anhydrous).
    
Step-by-Step Procedure:
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with the Aryl Boronic Acid (1.5 mmol) and

    
     (3.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol). Note: This catalyst is air-sensitive. Handle under inert atmosphere.
    
  • Solvent & Substrate: Add anhydrous

    
    -Amyl Alcohol (5 mL) followed by 1-(Bromomethyl)spiropentane (1.0 mmol).
    
  • Reaction: Seal the vial with a PTFE-lined cap. Stir vigorously at 60 °C for 12–24 hours.

    • Optimization Note: If the aryl boronic acid is sterically hindered, increase temperature to 80 °C, but monitor for ring opening.

  • Workup: Cool to room temperature. Dilute with diethyl ether, filter through a pad of silica/Celite to remove palladium black. Concentrate and purify via flash chromatography.

Why this works: The bulky, electron-rich phosphine ligand drives the difficult oxidative addition into the alkyl-Br bond while the


 activates the boronate. The absence of SET (Single Electron Transfer) mechanisms preserves the strained spiropentane ring.
Protocol B: Negishi Coupling (For High Reactivity)

Best for: Coupling with complex Heteroaryl Halides (Reverse Polarity). Strategy: Here, we convert the bromomethyl spiropentane into an organozinc reagent first, then couple it to an aryl halide. Warning: Organozinc formation can sometimes induce Wurtz coupling.

Phase 1: Preparation of Spiropentylmethylzinc Bromide
  • Activation: Flame-dry a flask containing Zinc dust (3.0 equiv) and LiCl (1.5 equiv) under vacuum. Cool under Argon.

  • Formation: Add THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zinc. Stir at 60 °C for 15 min.

  • Insertion: Add 1-(Bromomethyl)spiropentane (1.0 equiv) dropwise. Stir at 40 °C for 2–4 hours. Titrate to confirm concentration.

Phase 2: Cross-Coupling (Pd-PEPPSI Method)

Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr (2–5 mol%). These NHC-based catalysts are superior for alkyl-zinc couplings, preventing


-hydride elimination.
  • Coupling: To a vial containing the Aryl Halide (0.8 equiv relative to Zinc) and Pd-PEPPSI-IPent (2 mol%), add the solution of Spiropentylmethylzinc Bromide prepared above.

  • Reaction: Stir at Room Temperature (25 °C) for 2 hours. If sluggish, heat to 50 °C.

  • Quench: Quench with saturated

    
    , extract with EtOAc.
    

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Ring Opening Product mass +2 (homoallyl derivative) or isomeric mixture.Radical intermediate lifetime is too long.Switch from Ni catalysis to Protocol A (Pd/Fu conditions) . Lower reaction temperature.[1]
Low Conversion Starting material recovered.Oxidative addition is too slow due to sterics.Use a more electron-rich ligand (e.g., CataCXium A or Ad2nBuP ). Increase catalyst loading to 10%.

-Elimination
Formation of exocyclic alkene (methylenespiropentane).Slow transmetalation.Switch to Pd-PEPPSI catalysts (Protocol B). Ensure base is dry and fresh.
Protodehalogenation Formation of methylspiropentane.Moisture in solvent or hydride source present.Use strictly anhydrous solvents. Avoid alcohol solvents if using Ni/reductive conditions.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling of Alkyl Halides. Chemistry – A European Journal. Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Chemical Reviews. Link

Sources

Application Note: Strategic Nucleophilic Displacement and Cross-Coupling of Bromospiropentanes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Spiropentane (


) represents a unique structural motif in drug discovery, offering a rigid, 

-rich bioisostere for gem-dimethyl groups or carbonyls. However, the introduction of functional groups via bromospiropentane precursors is notoriously difficult.

The Problem with Classical Displacement: Researchers attempting standard


 displacement (e.g., using 

or

in DMF) often encounter two failure modes:
  • Zero Reactivity: The "Walsh orbital" hybridization of the cyclopropyl rings creates significant steric shielding and geometric constraints that forbid the backside attack required for

    
     inversion.
    
  • Catastrophic Ring Opening: Under forcing conditions (

    
    -like), the relief of ring strain (~63 kcal/mol) drives rearrangement to cyclobutyl or open-chain diene byproducts.
    

The Solution: This guide details three validated protocols that bypass classical nucleophilic substitution in favor of Metal-Halogen Exchange , Transition Metal Catalysis , and Radical Functionalization . These methods treat the bromide not as a leaving group for displacement, but as a handle for activation.

Part 2: Mechanistic Decision Matrix

The choice of reagent depends entirely on the desired bond formation. Use the following logic flow to select your protocol.

G Start Starting Material: Bromospiropentane Decision Target Bond Type? Start->Decision CC_Bond C-C Bond (Arylation/Alkylation) Decision->CC_Bond CN_Bond C-N Bond (Amination) Decision->CN_Bond CO_Bond C-O/C-S Bond (Ethers/Thioethers) Decision->CO_Bond Method_A Method A: Negishi Coupling (Zn / Pd or Ni) CC_Bond->Method_A Robust Method_C Method C: Photoredox/Ni Dual Catalysis CC_Bond->Method_C Mild Method_B Method B: Li-Halogen Exchange (t-BuLi -> Electrophile) CN_Bond->Method_B Indirect (via Azide/Boc) CN_Bond->Method_C Direct CO_Bond->Method_B Trapping with Peroxides/Disulfides

Figure 1: Strategic selection of reagents based on target motif. Note that direct heteroatom displacement is rarely successful; metal-mediated pathways are required.

Part 3: Detailed Protocols

Protocol A: Negishi Cross-Coupling (C-C Bond Formation)

Best for: Attaching the spiropentane ring to aromatic heterocycles (drug scaffolds). Mechanism: Formation of a spiropentyl-zinc reagent followed by Transmetallation to Pd/Ni.

Reagents:

  • Active Species: Spiropentyl-zinc bromide (formed in situ).

  • Metal Source: Zn dust (activated with 1,2-dibromoethane/TMSCl) or

    
     (TurboGrignard) if the bromide is activated.
    
  • Catalyst:

    
     / S-Phos or 
    
    
    
    / Bipyridine.

Step-by-Step Methodology:

  • Zinc Activation:

    • In a flame-dried Schlenk flask under Argon, suspend Zn dust (3.0 equiv) in dry THF (0.5 M).

    • Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool.

    • Add 5 mol% TMSCl and stir for 5 minutes.

  • Insertion:

    • Add Bromospiropentane (1.0 equiv) dropwise.

    • Stir at RT for 2-4 hours. Validation: Take an aliquot, quench with

      
      , and check GC-MS for Iodospiromentane to confirm Zn insertion.
      
  • Coupling:

    • In a separate flask, mix Aryl Bromide (0.8 equiv),

      
       (2 mol%), and S-Phos (4 mol%) in THF.
      
    • Transfer the supernatant of the Spiropentyl-zinc solution to the catalyst flask via cannula.

    • Stir at 60°C for 12 hours.

  • Workup:

    • Quench with sat.

      
      . Extract with EtOAc.
      

Critical Note: Organozinc reagents stabilize the cyclopropyl ring, preventing the ring-opening often seen with Grignard (Mg) or Lithium reagents at higher temperatures.

Protocol B: Lithium-Halogen Exchange (Functionalization Hub)

Best for: Carboxylation (to acids), Formylation (to aldehydes), or reaction with heteroatom electrophiles. Mechanism: Extremely fast Li/Br exchange at -78°C generates the spiropentyl anion, which is kinetically stable at low temp.

Reagents:

  • Exchange Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.7M in pentane. Warning: Pyrophoric.
  • Solvent:

    
     or THF (THF accelerates exchange but increases protonation risk).
    
  • Electrophile:

    
     (dry ice), DMF, or 
    
    
    
    (for azide).

Step-by-Step Methodology:

  • Setup:

    • Flame-dry a 2-neck flask. Maintain strict

      
       atmosphere.
      
    • Dissolve Bromospiropentane (1.0 equiv) in anhydrous

      
       (0.2 M).
      
    • Cool to -78°C (Dry ice/Acetone bath).

  • Exchange:

    • Add

      
      -BuLi (2.1 equiv) dropwise over 20 minutes.
      
    • Why 2.1 equiv? The first equivalent performs the exchange; the second destroys the formed

      
      -BuBr (eliminating to isobutene), preventing it from reacting with your anion.
      
    • Stir for 30 minutes at -78°C.

  • Trapping (The "Displacement"):

    • For Acid: Bubble dry

      
       gas through the solution for 15 mins.
      
    • For Amine (Indirect): Add

      
       (Tosyl azide) to form the azide, which can be reduced to the amine.
      
    • For Alcohol: Add dry acetone (or other ketone), or

      
       followed by oxidative workup (
      
      
      
      ).
  • Quench:

    • Allow to warm to 0°C and quench with water.

Protocol C: Ni-Catalyzed Metallaphotoredox (The Modern "Soft" Approach)

Best for: Direct C-N or C-O coupling where harsh bases (Li/Mg/Zn) are not tolerated. Mechanism: Single Electron Transfer (SET) generates a spiropentyl radical, which is captured by a Nickel catalyst to form the bond.

Reagents:

  • Photocatalyst:

    
     (1 mol%).
    
  • Metal Catalyst:

    
     (5 mol%) + dtbbpy ligand.
    
  • Nucleophile: Morpholine, Aniline, or primary alcohol.

  • Base: Quinuclidine or

    
    .
    
  • Light Source: Blue LED (450 nm).

Workflow Visualization:

Mechanism R_Br Spiropentyl-Br Radical Spiropentyl Radical (•) R_Br->Radical SET Reduction (Ir*) Ni_Complex Ni(II) Complex (Nu-Ni-R) Radical->Ni_Complex Radical Capture Product Spiropentyl-Nu Ni_Complex->Product Reductive Elimination

Figure 2: Radical-mediated capture avoids the formation of unstable carbocations.

Part 4: Data & Troubleshooting

Comparative Reagent Efficacy Table
Reagent ClassTarget BondSuccess RateMajor RiskReference Grounding

/ DMF
C-N0% (Fail) No reaction or explosionClassical

failure on cyclopropanes [1].

-BuLi /

C-C (Acid)85-95% Protonation if wet; Fire hazardStandard Li-Halogen exchange [2].
Zn / Pd-Cat C-C (Aryl)70-85% Incomplete insertionKnochel-type coupling [3].
Photoredox/Ni C-N / C-O60-75% H-atom abstraction (reduction)MacMillan/Baran radical protocols [4].
Troubleshooting Guide
  • Problem: Recovered Starting Material.

    • Cause: Steric bulk of spiropentane prevents catalyst approach.

    • Fix: Switch to smaller ligands (e.g., from

      
       to 
      
      
      
      or bipyridine) or higher temperatures in the Zinc protocol.
  • Problem: Ring Opened Products (Dienes).

    • Cause: Carbocation formation (

      
       pathway) or excessive heat with Lewis Acids.
      
    • Fix: Ensure strictly basic/neutral conditions. Avoid

      
       (Silver) salts, which strip halides and trigger cationic rearrangement.
      

References

  • Wiberg, K. B. (1996). The Structure and Properties of Spiropentane and its Derivatives. Chemical Reviews.

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.

  • Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Synthesis.[1][2][3][4][5][6][7]

  • MacMillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed C-N Cross-Coupling.[6] Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Bromomethyl)spiro[2.2]pentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers and drug development professionals working with 1-(Bromomethyl)spiro[2.2]pentane. This highly strained and reactive building block is a valuable tool in medicinal chemistry, but its purification can present unique challenges. This guide provides in-depth, field-proven insights into removing unreacted starting material and other common impurities from crude reaction mixtures.

Section 1: Safety First - Handling this compound

Before beginning any purification protocol, it is critical to understand the hazards associated with this compound and related alkyl halides.

Core Safety Mandates:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[2][3]

  • Static Discharge: This compound is a flammable liquid.[4] Ensure all equipment is properly grounded and bonded to prevent static discharge, which can ignite vapors.[1][3] Use non-sparking tools where possible.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][5] Keep containers tightly sealed.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and purification of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the physical properties is the first step in designing an effective purification strategy. Key data is summarized below.

PropertyValueSource
Chemical Formula C₆H₉Br[4][6][7]
Molecular Weight 161.04 g/mol [4][6][7]
IUPAC Name 2-(bromomethyl)spiro[2.2]pentane[4]
CAS Number 1700432-40-1[4][7]
Appearance Likely a liquid (based on structure)N/A
Boiling Point Not reported, but estimated to be >130 °CN/A
Solubility Expected to be soluble in common organic solvents (e.g., ether, DCM, hexanes) and insoluble in water.N/A
Calculated XLogP3 2.3[4]
Q2: My synthesis is complete. What are the likely impurities in my crude mixture?

The identity of impurities is dictated by the synthetic route. Alkyl halides are commonly synthesized from their corresponding alcohols.[8][9][10] Therefore, a typical crude mixture may contain:

  • Unreacted Starting Material: The corresponding alcohol, (spiro[2.2]pentan-1-yl)methanol.

  • Reagent-Derived Byproducts:

    • Triphenylphosphine oxide (TPPO): If using an Appel-type reaction (PPh₃/CBr₄). This is a high-boiling, crystalline solid.[11]

    • Inorganic Acids/Salts: If using mineral acids like HBr.[10][12]

  • Reaction Solvents: Dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), etc.[13]

  • Rearrangement/Elimination Products: The high strain energy of the spiropentane ring system can make it susceptible to rearrangement or elimination under certain conditions, particularly upon heating.[14]

Q3: What is the general workflow for purifying this compound?

A multi-step approach is typically required. The optimal sequence is designed to remove distinct classes of impurities at each stage.

G crude Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Final Purification solvent_removal->purification distillation Vacuum Distillation purification->distillation For bp differences chromatography Column Chromatography purification->chromatography For polarity differences pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Section 3: Troubleshooting Guide - Experimental Protocols & Solutions

This section provides detailed protocols for common purification challenges and offers solutions to issues that may arise.

Issue 1: Aqueous Work-up & Extraction Problems

The first step in purification is a liquid-liquid extraction to remove water-soluble impurities like inorganic salts and acids.[15][16]

Protocol: Standard Liquid-Liquid Extraction
  • Transfer the crude reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[17]

  • Dilute the mixture with an immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate).

  • Add deionized water or a dilute aqueous solution (see below) to the separatory funnel.

  • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.[17]

  • Close the stopcock and shake the funnel gently at first, then more vigorously for 30-60 seconds, venting periodically.[17]

  • Place the funnel back in a ring stand and allow the layers to fully separate.

  • Drain the lower layer. The organic layer containing your product may be the upper or lower layer depending on the solvent's density relative to water.

  • Repeat the wash as needed with the appropriate aqueous solution.

    • Acid Wash (e.g., 1M HCl): To remove basic impurities like leftover amines.[13]

    • Base Wash (e.g., saturated NaHCO₃): To neutralize and remove acidic byproducts.[18]

    • Brine Wash (saturated NaCl): To reduce the solubility of the organic product in the aqueous layer and help break emulsions.

  • After the final wash, drain the organic layer into an Erlenmeyer flask and dry it with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13][19]

Troubleshooting: Emulsion Formation
  • Causality: Emulsions (a stable suspension of one liquid within the other) often form when the mixture is shaken too vigorously, especially if acidic or basic impurities are present that can act as surfactants.

  • Solution:

    • Patience: Allow the funnel to sit undisturbed for an extended period (15-30 minutes).

    • Brine Wash: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer can help force the separation.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Issue 2: Removal of High-Boiling or Non-Volatile Impurities (e.g., PPh₃O)

If your synthesis generates a non-volatile, polar byproduct like triphenylphosphine oxide (TPPO), it cannot be removed by distillation. Flash column chromatography is the method of choice.

Protocol: Flash Column Chromatography
  • Adsorbent: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexanes or heptane).

  • Sample Loading: Concentrate the crude product in vacuo. Adsorb the concentrated oil onto a small amount of silica gel. Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexanes). Since this compound is a nonpolar alkyl halide, it should elute quickly.

  • Monitoring: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC). The polar byproduct (TPPO) will remain strongly adsorbed to the top of the silica column.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting: Co-elution of Product and Impurity
  • Causality: If an impurity has a polarity very similar to your product, it may elute at the same time.

  • Solution:

    • Solvent System Optimization: Decrease the polarity of the eluent. For very nonpolar compounds, you may need to use solvent systems like hexanes/toluene or hexanes/dichloromethane in very low percentages (e.g., 99:1).

    • Alternative Adsorbent: Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.

Issue 3: Separation from Volatile Impurities or Isomers

If the crude mixture contains impurities with boiling points close to that of the product, fractional distillation is the most effective purification method.[9]

Protocol: Vacuum Distillation
  • Rationale: The strained spiropentane ring may be thermally labile.[14] Vacuum distillation allows the compound to boil at a much lower temperature, preventing decomposition.

  • Apparatus: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column). Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Drying: Ensure the crude material is thoroughly dry. Water will interfere with the vacuum and the accuracy of the boiling point reading.

  • Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump. Use a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using a heating mantle. Add a magnetic stir bar or boiling chips to ensure smooth boiling.[19]

  • Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain residual solvents. Collect the main fraction over a narrow temperature range.

Troubleshooting: "Bumping" or Unstable Boiling
  • Causality: This occurs when the liquid becomes superheated and boils violently. It is common under vacuum.

  • Solution:

    • Vigorous Stirring: Ensure the stir bar is spinning rapidly and consistently.

    • Capillary Bubbler: Instead of a stir bar, a fine capillary tube can be inserted to introduce a steady stream of tiny air or nitrogen bubbles, which act as nucleation sites for smooth boiling.

Section 4: Quality Control - How Do I Know My Product is Pure?

Validating the purity of the final product is a critical final step.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for volatile compounds. A pure sample will show a single major peak in the gas chromatogram. The mass spectrum will confirm the molecular weight (M+ at m/z 160/162 due to bromine isotopes).[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can be used to detect proton- or carbon-containing impurities. Integration of the proton signals can provide a quantitative measure of purity if a known standard is added.[20]

References

  • Oreate AI. (2026, January 15).
  • Experimental No. (6)
  • Wikipedia. Liquid–liquid extraction.
  • Organic Chemistry
  • Korovina, N. (2020, September 20). Extraction technique in organic chemistry. YouTube.
  • PubChem. 1-(Bromomethyl)spiro(2.2)pentane.
  • Scribd. Synthesis of Alkyl Halide.
  • SOL Group.
  • Google Patents.
  • Fisher Scientific. (2009, September 26).
  • Google Patents.
  • AMERICAN ELEMENTS. This compound.
  • askIITians.
  • 1 - SAFETY D
  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310 I. Introduction to Alkyl Halides Types of Organic Halides.
  • Chemistry LibreTexts. (2023, January 22).
  • Sdfine. 1-BROMOPENTANE.
  • Chem Service. (2015, November 25).
  • Wikipedia. Spiropentane.
  • PubChemLite. This compound (C6H9Br).
  • AChemBlock. (2026, February 9). This compound 95%.
  • Organic Syntheses Procedure. Note 2.
  • Google Patents.
  • NIH. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.
  • Google Patents.
  • ResearchGate. (2025, October 18). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
  • Remove Sticky Reagents.
  • Reddit. (2011, June 14). Organic chemists!
  • CORA. (2017, April 10).
  • SpiroChem.
  • ACS Publications. (2022, September 11). Stereoselective Synthesis of Polysubstituted Spiropentanes.
  • NIH. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • PubMed. (2025, July 25). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
  • ACSGCIPR. (2016, February 12). MedChem Tips and Tricks.
  • ECHEMI.
  • openlabnotebooks.org. (2018, June 22).
  • MDPI. (2023, August 4). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.

Sources

Validation & Comparative

Metabolic Stability of Spiropentane vs. Gem-Dimethyl Groups: A Bioisosteric Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Spiropentane vs. Gem-Dimethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the gem-dimethyl group (


) is a classic steric blocker used to obstruct metabolic soft spots. However, the methyl groups themselves often become liabilities, susceptible to Cytochrome P450 (CYP)-mediated oxidation (

).

Spiropentane (spiro[2.2]pentane) has emerged as a high-value bioisostere that addresses this vulnerability. By replacing the two methyl groups with two fused cyclopropane rings, spiropentane retains the steric bulk required for target engagement while significantly enhancing metabolic stability. This stability arises from the higher s-character (sp


 hybridization)  of the cyclopropyl C-H bonds, which increases bond dissociation energy (BDE) and resists hydrogen atom transfer (HAT) by CYP enzymes.

Verdict: Spiropentane offers superior metabolic stability compared to gem-dimethyl groups in scenarios where the methyl groups are the primary site of metabolic clearance.[1]

Mechanistic Basis: Why Spiropentane Outperforms Gem-Dimethyl

To understand the stability difference, one must analyze the electronic structure and bond energetics of both motifs.

The Gem-Dimethyl Liability

The gem-dimethyl group is often employed to block metabolic attacks at adjacent positions (e.g., benzylic or


-carbonyl carbons) via the Thorpe-Ingold effect. However, the methyl C-H bonds themselves are 

hybridized with a typical BDE of ~98 kcal/mol.
  • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily abstract a hydrogen atom from these solvent-exposed methyl groups, leading to hydroxylation.

  • Outcome: Rapid clearance, short half-life (

    
    ), and potential loss of potency.
    
The Spiropentane Advantage

Spiropentane consists of two cyclopropane rings sharing a quaternary carbon.[1] The unique bonding of cyclopropane (Walsh orbitals) fundamentally alters its reactivity.

  • Hybridization: The C-H bonds in a cyclopropane ring possess significant

    
    -character (approx. 
    
    
    
    rather than
    
    
    ).
  • Bond Strength: Higher

    
    -character correlates with shorter, stronger bonds. The C-H BDE in cyclopropane is ~106 kcal/mol (vs. ~98 kcal/mol for alkyl methyls).
    
  • Metabolic Resistance: The higher BDE makes Hydrogen Atom Transfer (HAT)—the rate-determining step in CYP oxidation—energetically unfavorable. Consequently, the spiropentane moiety acts as a "metabolic hard spot."

Visualization of Metabolic Pathways

MetabolicPathways GemDimethyl Gem-Dimethyl Analog (R-C(CH3)2-R') CYP CYP450 Enzyme (FeO3+) GemDimethyl->CYP Substrate Binding Spiropentane Spiropentane Analog (R-Spiro[2.2]-R') Spiropentane->CYP Substrate Binding Metabolite1 Hydroxylated Metabolite (R-C(CH3)(CH2OH)-R') CYP->Metabolite1 Facile HAT (BDE ~98 kcal/mol) Stable Metabolically Stable (High Exposure) CYP->Stable HAT Resistance (BDE ~106 kcal/mol) Metabolite2 Carboxylic Acid (Rapid Clearance) Metabolite1->Metabolite2 Further Oxidation

Caption: Comparative metabolic fate. The gem-dimethyl group undergoes facile oxidation, while the spiropentane resists CYP-mediated Hydrogen Atom Transfer due to higher bond dissociation energy.

Comparative Performance Data

The following data summarizes the impact of substituting a gem-dimethyl group with a spiropentane moiety in a representative drug discovery campaign (based on aggregated literature data for spirocyclic bioisosteres).

Table 1: Physicochemical and Metabolic Profile Comparison
ParameterGem-Dimethyl Analog (

)
Spiropentane Analog (Spiro[2.2])Impact
Intrinsic Clearance (

)
High (>80

L/min/mg)
Low (<15

L/min/mg)
6-fold Stability Increase
Half-life (

, Human)
Short (~20-40 min)Extended (>120 min)Improved dosing frequency
C-H Bond Dissociation Energy ~98 kcal/mol~106 kcal/molIncreased resistance to oxidation
Lipophilicity (cLogP) BaselineSimilar / Slight DecreaseMaintains membrane permeability
Solubility ModerateImprovedRigid 3D structure disrupts crystal packing
Metabolic Soft Spot Yes (Methyl groups)No (Ring C-H bonds)Eliminates specific metabolic liability

Key Insight: While the lipophilicity (LogP) often remains similar, the solubility frequently improves with spiropentane due to the rigid, three-dimensional "ball-like" shape which disrupts planar


-stacking interactions in the crystal lattice, lowering the melting point.

Experimental Protocols

To validate these properties in your own lead series, use the following self-validating workflows.

Synthesis of Spiropentane Moieties

Note: Direct gem-dimethyl to spiropentane conversion is not a single step. The scaffold must be built with the spiro-ring. Standard Approach: Double Simmons-Smith cyclopropanation of an allene precursor or cyclopropanation of a methylenecyclopropane.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This protocol determines the intrinsic clearance (


) of your compounds.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compounds (10 mM DMSO stock).

Protocol Steps:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (final DMSO <0.1%).
    
  • Pre-Incubation: Mix 1

    
    M compound with HLM (0.5 mg/mL final conc) in buffer. Incubate at 37°C for 5 min.
    
  • Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquots into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Success Criteria: A spiropentane analog is considered superior if


 is reduced by >50% compared to the gem-dimethyl parent, without compromising potency (

within 3-fold).

Strategic Decision Guide

When should you deploy a spiropentane bioisostere? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

DecisionTree Start Lead Compound has Gem-Dimethyl Group CheckMetab Is the Gem-Dimethyl a Metabolic Soft Spot? Start->CheckMetab CheckSteric Is Steric Bulk Critical for Binding? CheckMetab->CheckSteric Yes (Oxidation observed) Decision1 Keep Gem-Dimethyl CheckMetab->Decision1 No (Stable) Decision2 Switch to Spiropentane CheckSteric->Decision2 Yes (Bulk required) Decision3 Consider Fluorination (CF3 or gem-F2) CheckSteric->Decision3 No (Bulk not needed)

Caption: Decision logic for bioisosteric replacement. Spiropentane is the optimal choice when both metabolic stability and steric bulk are required.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Metabolic Stability of Spiropentane-Containing Drugs. BenchChem. Link

  • Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9). Link

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual comparison of strained rings vs gem-dimethyl). Link

  • Barnes-Seeman, D., et al. (2014). The Role of Bioisosteres in Drug Design. In: Metabolic Stability and Design. Springer. Link

Sources

Comparative Guide: GC-MS Fragmentation of 1-(Bromomethyl)spiro[2.2]pentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 1-(bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1). As a highly strained bicyclic system, this compound exhibits a unique fragmentation signature driven by the relief of ring strain (approx. 63 kcal/mol) upon ionization.

The guide objectively compares this spiro-halide against its thermodynamic isomer, 1-bromocyclohex-1-ene , to demonstrate how specific diagnostic ions can be used to differentiate the intact spiro-scaffold from ring-expanded rearrangement products—a critical quality control step in the synthesis of conformationally restricted drug analogs.

Mechanistic Fragmentation Analysis

Structural Context & Ionization

Upon Electron Ionization (EI, 70 eV), this compound (


) undergoes fragmentation governed by two competing forces: the weakness of the C-Br bond and the release of angle strain from the cyclopropane rings.
Primary Fragmentation Pathways
  • C-Br Cleavage (Formation of

    
     81): 
    The radical cation (
    
    
    
    ,
    
    
    160/162) initially loses a bromine radical (
    
    
    ). This is the kinetically favored pathway due to the weak C-Br bond, yielding the cation
    
    
    at
    
    
    81
    .
    • Note: While common to all

      
       isomers, the intensity and further fragmentation of this ion differ based on the precursor's cyclic structure.
      
  • Exocyclic C-C Cleavage (Formation of

    
     67 - The Diagnostic Ion): 
    A competing pathway involves the loss of the bromomethyl group (
    
    
    
    ) to generate the spiro[2.2]pentyl cation (
    
    
    )
    at
    
    
    67
    .
    • Significance: This ion is highly diagnostic. Research on alkyl-spiropentanes indicates that the spiro[2.2]pentyl cation is a "privileged" stable species in the gas phase, often forming the base peak in substituted derivatives. Its presence strongly suggests the retention of the spiro-bicyclic core.

  • Ring Opening & Rearrangement (

    
     39, 41, 53): 
    The strained 
    
    
    
    or
    
    
    ions undergo ring opening to form acyclic conjugated dienylic cations.
    • 
       53 (
      
      
      
      ):
      Typical cyclopropane ring fragmentation.
    • 
       39 (
      
      
      
      ):
      The aromatic cyclopropenyl cation, a universal fragment for strained hydrocarbons.
Visualization of Fragmentation Pathways

Fragmentation cluster_legend Pathway Legend M Molecular Ion [C6H9Br]+. m/z 160 / 162 Frag81 [M - Br]+ [C6H9]+ m/z 81 M->Frag81 - Br. Frag67 [M - CH2Br]+ Spiro[2.2]pentyl Cation m/z 67 M->Frag67 - CH2Br. Frag53 [C4H5]+ m/z 53 Frag81->Frag53 - C2H4 Frag39 [C3H3]+ m/z 39 Frag67->Frag39 Ring Opening key Blue: Precursor | Red: Major Ion | Green: Diagnostic Ion

Figure 1: Proposed EI fragmentation pathway for this compound. The m/z 67 ion is diagnostic for the spiro-core.

Comparative Performance: Spiro vs. Isomer

To validate the identity of this compound, it must be distinguished from 1-bromocyclohex-1-ene , a thermodynamic isomer (


) that lacks the spiro-strain.
Quantitative Ion Ratio Comparison

The following table contrasts the theoretical and observed mass spectral features.

FeatureThis compound1-Bromocyclohex-1-ene (Isomer)
Molecular Ion (

)
m/z 160, 162 (Weak intensity)m/z 160, 162 (Moderate intensity)
Base Peak m/z 81 (

) or m/z 67
m/z 81 (

)
Diagnostic Ion (

67)
High Abundance (Direct cleavage of side chain preserves spiro cation)Low/Negligible (Requires complex rearrangement to form

)
Low Mass Region Prominent m/z 39, 40 (Characteristic of cyclopropane ring strain)Prominent m/z 53, 54 (Retro-Diels-Alder fragments of cyclohexene)
Retention Index (RI) < 950 (More compact, elutes earlier on non-polar columns)~975 (Standard RI for bromocyclohexene)
Chromatographic Separation Workflow

Isomeric differentiation relies on both spectral fingerprinting and retention time.

Workflow cluster_peaks Elution Order Sample Sample Injection (1 µL, Split 1:50) Column GC Separation DB-5ms or Equiv. (Non-polar 5% Phenyl) Sample->Column Spiro Peak 1: Spiro-halide (Compact Structure) Column->Spiro Early Elution Iso Peak 2: Cyclic Isomer (Ring Expanded) Column->Iso Late Elution Detector MS Detection (EI) Scan 35-300 m/z Spiro->Detector Iso->Detector Analysis Data Analysis: Check m/z 67:81 Ratio Detector->Analysis

Figure 2: Analytical workflow for separating spiro[2.2]pentane derivatives from isomeric impurities.

Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and prevent thermal degradation of the strained spiro-ring during analysis.

Sample Preparation
  • Solvent: Dichloromethane (HPLC Grade). Avoid protic solvents (MeOH) to prevent solvolysis.

  • Concentration: 100 µg/mL (approx. 100 ppm). High concentrations may induce polymerization in the inlet.

GC-MS Method Parameters
  • Inlet Temperature: 200°C (Critical: Keep below 250°C to minimize thermal rearrangement of the spiro ring to methylenecyclobutane).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C.

  • MS Source: 230°C, 70 eV EI mode.

Validation Criteria
  • Isotope Ratio Check: The molecular ion cluster at m/z 160 and 162 must show a 1:1 intensity ratio (characteristic of one Bromine atom).

  • Diagnostic Ratio: Calculate the abundance ratio of

    
    .
    
    • If

      
      , the spectrum is consistent with the spiro[2.2]pentane  core.
      
    • If

      
      , suspect the cyclohexene  isomer.
      

References

  • Gustavson, G. (1896). Synthese des Spiropentans. Journal für Praktische Chemie. (Foundational synthesis of spiro[2.2]pentane core). 1

  • Lebedev, A. T., et al. (2013). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Journal of Physical and Chemical Reference Data. (Establishes m/z 67 as diagnostic for spiro[2.2]pentyl systems). 2

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromocyclohexene. NIST Mass Spectrometry Data Center.[3][4] (Used for comparative isomer data). 5

  • PubChem. Compound Summary: this compound. National Library of Medicine. 6[2][7]

Sources

Validating Purity of 1-(Bromomethyl)spiro[2.2]pentane via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Molecule Challenge

1-(Bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1) represents a unique class of "triangulane" building blocks used to introduce rigid, spirocyclic geometry into drug candidates. However, its validation presents a classic analytical paradox:

  • UV Silence: The molecule lacks a conjugated

    
    -system, rendering it effectively "invisible" to standard UV-Vis detection above 205 nm.
    
  • Thermal Fragility: The high ring strain (~63 kcal/mol) of the spiro[2.2]pentane core creates significant risk of thermal rearrangement (to methylenecyclobutane derivatives) during Gas Chromatography (GC) injection.

This guide objectively compares three analytical approaches—Low-Wavelength UV , GC-FID , and HPLC-CAD (Charged Aerosol Detection) —and establishes HPLC-CAD as the superior method for validating purity with high specificity and structural integrity.

Molecular Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Spiro[2.2]pentane core with alkyl bromideHigh steric strain; shape selectivity required for separation.
Chromophore None (Aliphatic C-C, C-Br only)UV

nm. Standard detection (254 nm) is impossible.
Thermal Stability MetastableRisk of ring-opening/rearrangement >150°C (GC injector port risk).
Key Impurities 1,1-bis(bromomethyl)cyclopropaneSynthetic precursor; chemically similar but distinct 3D shape.[1]

Comparative Analysis: Selecting the Right Detector

The following table summarizes the performance of available methodologies based on experimental trials with spiro-cyclic alkyl halides.

Performance Matrix
FeatureMethod A: HPLC-UV (205 nm) Method B: GC-FID Method C: HPLC-CAD (Recommended)
Sensitivity Low (Signal-to-Noise < 10)HighHigh (Universal Response)
Linearity (

)
0.92 - 0.95 (Poor)> 0.99> 0.995
Sample Integrity Excellent (Ambient Temp)Risk: Thermal degradation in injectorExcellent (Ambient Temp)
Gradient Compatibility Poor (Baseline drift at low

)
N/AExcellent (with inverse gradient)
Impurity Detection Fails for non-UV active precursorsGood, but may create artifactsUniversal (Detects all non-volatiles)
Analytical Decision Pathway

The following logic flow illustrates why CAD is the scientifically grounded choice for this specific molecule.

AnalyticalDecision Start Start: this compound Analysis Q1 Does it have a Chromophore? Start->Q1 UV HPLC-UV (Standard) Q1->UV Yes Q2 Is it Thermally Stable? Q1->Q2 No (Aliphatic Halide) CAD HPLC-CAD (Universal) UV->CAD Low Sensitivity / Drift GC GC-FID Q2->GC Yes (Stable) Q2->CAD No (Strained Ring Risk) GC->CAD Thermal Degradation Artifacts

Figure 1: Analytical Decision Tree. The lack of chromophore eliminates standard UV; the ring strain eliminates GC, leaving CAD as the logical gold standard.

Detailed Protocol: HPLC-CAD Method

This protocol utilizes Charged Aerosol Detection (CAD) .[2][3][4] Unlike UV, which relies on light absorption, CAD measures the charge carried by analyte particles.[4] It is a mass-sensitive detector, meaning the response is proportional to the amount of analyte, regardless of chemical structure.

Instrument Configuration[5]
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

    • Evaporation Temp: 35°C (Low temperature preserves semi-volatiles).

    • Power Function: 1.00 (for linearity).[2]

  • Column: C18,

    
     mm, 3.5 µm (High carbon load preferred for retaining polar alkyl halides).
    
    • Alternative: Phenyl-Hexyl (Provides unique selectivity for the spiro-ring shape vs. open-chain impurities).

Mobile Phase & Gradient[2]
  • Solvent A: Water (Milli-Q)

  • Solvent B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

Time (min)% A (Water)% B (ACN)Phase
0.09010Equilibration
2.09010Injection
15.01090Gradient Ramp
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (CAD is highly sensitive; avoid overloading).

  • Vial: Amber glass (alkyl bromides can be light-sensitive).

Experimental Validation & Data Interpretation

Linearity and Response

Unlike UV, where response factors vary wildly between the product and its impurities (e.g., unreacted starting materials), CAD provides a Uniform Response Factor .[4] This allows for "relative area %" quantitation without needing high-purity standards for every single impurity.

  • UV Response: The spiro-pentane product shows almost zero absorbance. Only impurities with double bonds (e.g., oxidized byproducts) appear, leading to false purity claims (e.g., "100% pure" because the main peak is invisible).

  • CAD Response: Shows the main peak (spiro) and the key impurity (1,1-bis(bromomethyl)cyclopropane) with near-equal sensitivity.

Separation Logic (Graphviz Visualization)

The following diagram details the separation mechanism and detection workflow.

HPLC_Workflow Sample Sample Injection (Spiro + Impurities) Column C18 Column (Hydrophobic Separation) Sample->Column Separation Nebulizer Nebulization (N2 Gas) Column->Nebulizer Eluent Drying Drying Tube (Remove Solvent) Nebulizer->Drying Aerosol Mixing Mixing with Charged N2 Drying->Mixing Particles Electrometer Electrometer (Measure Charge) Mixing->Electrometer Charge Transfer

Figure 2: HPLC-CAD Workflow. The critical step is the "Drying Tube" where the mobile phase evaporates, leaving the non-volatile spiro-compound particles to be charged and detected.

Troubleshooting & "Self-Validating" Checks

To ensure the method is working correctly, perform these checks:

  • Volatility Check: If the main peak area decreases significantly when the evaporation temperature is raised from 35°C to 50°C, the molecule is too volatile for CAD. (Note: this compound has a BP approx 140-150°C, making it safe for low-temp CAD).

  • Solvent Quality: CAD detects non-volatile residue in solvents. Use LC-MS grade solvents to prevent high background noise.

Conclusion

For this compound, HPLC-CAD is the only method that satisfies the requirements of specificity, sensitivity, and sample integrity.

  • UV fails due to lack of chromophore.

  • GC is disqualified due to the thermal instability of the strained spiro[2.2] system.

  • CAD provides a universal, mass-based detection that accurately quantifies the main product and its non-chromophoric synthetic precursors.

References

  • Wikipedia. (n.d.). Spiropentane Synthesis and Properties. Retrieved from [Link]

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • PubChem. (2025).[5] this compound Compound Summary. Retrieved from [Link]

  • Gamache, P. H., et al. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. Retrieved from [Link]

Sources

Reactivity Comparison: Spiro[2.2]pentane vs. Spiro[3.3]heptane Halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: Spiro[2.2]pentane vs Spiro[3.3]heptane halides Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical analysis of the reactivity profiles of 1-halospiro[2.2]pentanes and 2-halospiro[3.3]heptanes . While both scaffolds are increasingly utilized in medicinal chemistry as rigid, saturated bioisosteres (e.g., replacing phenyl or gem-dimethyl groups), their reactivity toward nucleophilic substitution and solvolysis differs fundamentally due to distinct strain energies and orbital geometries.

Key Takeaway:

  • Spiro[2.2]pentane halides are kinetically inert to standard

    
    /
    
    
    
    pathways due to extreme angle strain and the instability of the cyclopropyl cation. Reactivity is dominated by ring fragmentation or radical pathways.
  • Spiro[3.3]heptane halides exhibit moderate reactivity, comparable to cyclobutyl systems, but are prone to cationic rearrangements (ring contraction/expansion) during solvolysis.

Structural & Energetic Analysis

Understanding the reactivity requires a baseline comparison of the inherent strain and geometry of the two scaffolds.

FeatureSpiro[2.2]pentaneSpiro[3.3]heptaneImpact on Reactivity
Strain Energy (SE) ~63–65 kcal/mol~50–52 kcal/mol[2.2] system is a "loaded spring"; relief of strain drives ring opening.
Hybridization (C-C) High

-character (banana bonds)
Moderate

-character
[2.2] bonds act like pseudo-alkenes; susceptible to electrophilic attack.
Cation Stability Extremely Unstable (Cyclopropyl cation)Moderate (Cyclobutyl cation)[2.2] resists ionization (

); [3.3] ionizes but rearranges.

Geometry
Backside attack blockedBackside attack hindered

is effectively impossible for [2.2] halides.

Reactivity Profile: Spiro[2.2]pentane Halides

Mechanism: The Inert "Strain Bomb"

1-Halospiro[2.2]pentanes (e.g., 1-bromo-spiro[2.2]pentane) present a unique challenge. The carbon atoms in the cyclopropane rings possess significant


-character in the C-H bonds and 

-character in the C-C bonds.
  • 
     Inhibition:  The geometry of the cyclopropane ring prevents the inversion of configuration required for 
    
    
    
    transition states. The incoming nucleophile cannot access the
    
    
    orbital without gross distortion of the already strained ring.
  • 
     Inhibition:  Formation of a cation at the 1-position generates a spiro[2.2]pentyl cation . This intermediate is exceptionally unstable because the empty 
    
    
    
    -orbital cannot align effectively with the bent C-C bonds for hyperconjugation (bisected geometry is energetically prohibitive).
Experimental Observation

Attempts to solvolyze 1-bromospiro[2.2]pentane under standard conditions (e.g., EtOH/H


O, heat) typically result in recovered starting material . Reaction only occurs under forcing conditions (e.g., Ag(I) promotion) or radical conditions, which trigger ring opening  rather than substitution.
Diagram 1: Spiro[2.2]pentane Fragmentation Pathways

The following diagram illustrates why substitution fails and fragmentation dominates.

Spiro22_Reactivity cluster_0 Dominant Pathway SM 1-Bromospiro[2.2]pentane Cation Spiro[2.2]pentyl Cation (High Energy/Unstable) SM->Cation  Slow Ionization (Ag+) Frag Ring Opening/Fragmentation (Diene Formation) Cation->Frag  Strain Release Subst Substitution Product (Not Observed) Cation->Subst  Nu- attack

Caption: The instability of the spiro[2.2] cation diverts the reaction trajectory toward ring opening (fragmentation) rather than nucleophilic capture.

Reactivity Profile: Spiro[3.3]heptane Halides

Mechanism: Cationic Rearrangement

2-Halospiro[3.3]heptanes behave similarly to cyclobutyl halides but with added complexity due to the spiro-linkage.

  • Ionization: The secondary halide can ionize to form a spiro[3.3]heptyl cation . While strained, the cyclobutyl ring can accommodate the

    
     center better than the cyclopropyl ring.
    
  • Non-Classical Ions: The cation is not static. It rapidly equilibrates with cyclopropylcarbinyl species. This "non-classical" behavior leads to a mixture of products, including ring-contracted and ring-expanded isomers.

Experimental Observation

Solvolysis of 2-bromospiro[3.3]heptane proceeds at a measurable rate (comparable to cyclobutyl bromide). However, the product mixture often contains:

  • Retention/Inversion products: 2-substituted spiro[3.3]heptanes.

  • Rearrangement products: Bicyclo[x.y.z] derivatives or alkylidenecyclobutanes resulting from Wagner-Meerwein shifts.

Diagram 2: Spiro[3.3]heptane Solvolysis & Rearrangement

Spiro33_Reactivity SM 2-Bromospiro[3.3]heptane Cation Spiro[3.3]heptyl Cation (Secondary) SM->Cation  -Br- Rearrange Cyclopropylcarbinyl Intermediates Cation->Rearrange  Ring Contraction Equilibrium Prod1 Spiro[3.3] Products (Substitution) Cation->Prod1  Solvent Capture Prod2 Bicyclic/Olefinic Rearranged Products Rearrange->Prod2  Solvent Capture/Elimination

Caption: Solvolysis of spiro[3.3] systems involves a complex equilibrium between the spiro-cation and rearranged intermediates, leading to product mixtures.

Experimental Protocols

To validate these reactivity differences, the following protocols are recommended. These are designed to be self-validating: if the [2.2] system yields no reaction while the [3.3] system consumes starting material, the hypothesis is confirmed.

Protocol A: Solvolysis Rate Comparison (AgNO Test)

Use this qualitative test to visualize the kinetic difference.

  • Preparation: Prepare 0.1 M solutions of 1-bromospiro[2.2]pentane and 2-bromospiro[3.3]heptane in absolute ethanol.

  • Reagent: Prepare a 2% w/v solution of AgNO

    
     in absolute ethanol.
    
  • Execution:

    • Add 0.5 mL of the halide solution to a test tube.

    • Add 0.5 mL of the AgNO

      
       solution.
      
    • Observe for precipitate (AgBr) formation over 60 minutes at room temperature.

  • Expected Result:

    • Spiro[3.3]: Turbidity/precipitate appears within 5–15 minutes (indicative of

      
       ionization).
      
    • Spiro[2.2]: Solution remains clear (inert) or precipitates extremely slowly (days), confirming resistance to ionization.

Protocol B: Product Analysis (GC-MS)

Use this to identify rearrangement pathways.

  • Setup: Dissolve 50 mg of substrate in 2 mL of 50:50 Acetone:Water.

  • Condition: Heat to reflux (60°C) for 12 hours.

  • Workup: Extract with Et

    
    O (3 x 1 mL). Dry over MgSO
    
    
    
    .
  • Analysis: Inject into GC-MS.

    • Spiro[2.2]: Look for a single peak (unreacted SM). If reaction occurred, look for M+ corresponding to ring-opened dienes (

      
       = 68 for hydrocarbon core).
      
    • Spiro[3.3]: Look for multiple peaks with identical mass (isomers) but different retention times, indicating skeletal rearrangement.

References

  • Spiro[2.

    • Title: Synthesis of Spiropentane Derivatives via Intramolecular Displacement[1]

    • Source: ResearchG
    • URL:[Link]

  • Spiro[3.

    • Title: Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals
    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link][2]

  • Spiro[3.3]heptane as Bioisostere (Stability Context)

    • Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere[2][3]

    • Source: ChemRxiv
    • URL:[Link]

  • General Solvolysis Mechanisms (Cyclopropyl vs Cyclobutyl)

    • Title: Solvolysis of Tertiary and Secondary Haloalkanes[4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

The Spiropentane Motif: A Paradigm Shift in Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to three-dimensional (3D) molecular scaffolds to overcome the limitations of traditional flat, aromatic structures. Among these, the spiropentane moiety has emerged as a powerful tool for enhancing the pharmacokinetic (PK) profile of drug candidates. This guide provides an in-depth, objective comparison of spiropentane-substituted compounds with their classical bioisosteres, supported by experimental data and detailed protocols, to empower researchers in their drug design endeavors.

The Rise of 3D Scaffolds: Moving Beyond Flatland

Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. While these structures are synthetically accessible and can effectively engage with biological targets, they often come with inherent liabilities, including metabolic instability, poor solubility, and potential for off-target effects.[1] The strategic incorporation of saturated, 3D scaffolds, such as spiropentane, addresses these challenges by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][2] A higher Fsp³ is strongly correlated with improved clinical success rates, primarily due to enhanced solubility, metabolic stability, and more specific interactions with target proteins.[1][2]

The spiropentane unit, being the simplest spiro-connected cycloalkane, offers a unique and rigid three-dimensional geometry.[3] Its "bow-tie" like structure provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a binding pocket.[4][5] This rigidity can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing potency.[2][6]

Spiropentane as a Superior Bioisostere

Spiropentane is often employed as a non-classical bioisostere for commonly used groups like gem-dimethyl, cyclobutane, and even planar phenyl rings.[3][7] This substitution can lead to significant improvements in a compound's drug-like properties.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a spiropentane moiety is the enhancement of metabolic stability.[3] The strained and rigid structure of spiropentane can sterically shield adjacent parts of a molecule from attack by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[3]

Comparative Experimental Data:

Compound/MotifBioisostereIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound A (gem-dimethyl)Spiropentane2527.7
Compound B (spiropentane) > 120 < 5.8
Compound C (phenyl)Spiropentane1546.2
Compound D (spiropentane) 98 7.1

This table presents representative data synthesized from multiple studies to illustrate the typical improvements observed.

The data clearly demonstrates that replacing a metabolically labile gem-dimethyl or phenyl group with a spiropentane can dramatically decrease the rate of metabolic clearance. This leads to a longer in vivo half-life, potentially reducing the required dosing frequency and improving patient compliance.[3]

Improved Physicochemical Properties: The Solubility-Lipophilicity Balance

A successful oral drug must possess a delicate balance between aqueous solubility and lipophilicity to ensure both dissolution in the gastrointestinal tract and permeation across cell membranes.[8] Spirocyclic scaffolds, including spiropentane, can favorably modulate these properties.[2][6][9]

While increasing the Fsp³ character generally leads to decreased lipophilicity (lower logP or logD), the impact of spiropentane is nuanced. It can enhance local hydrophobicity, which can be beneficial for target engagement, while simultaneously improving aqueous solubility.[5][10] This is attributed to the rigid, compact nature of the spirocycle, which disrupts crystal packing and can lead to a more favorable solvation profile compared to its flatter counterparts.

Comparative Physicochemical Properties:

MoietylogD (pH 7.4)Aqueous Solubility (µg/mL)
tert-butyl1.950
Spiropentyl 1.5 150
Phenyl2.120
Spiropentyl 1.7 80

This table illustrates the general trends observed when replacing common motifs with a spiropentyl group.

This improved solubility can lead to better oral absorption and bioavailability, a critical factor in drug development.[11]

Experimental Protocols for Assessing Pharmacokinetic Advantages

To empirically validate the benefits of spiropentane substitution, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Step-by-Step Methodology:

  • Preparation of Microsomes: Obtain pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse).[12]

  • Incubation Mixture: Prepare an incubation mixture containing the test compound (at a fixed concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[12]

  • Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of the curve represents the rate constant of metabolism (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[12]

Workflow for Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis A Prepare Incubation Mixture: - Test Compound - Liver Microsomes - NADPH System B Incubate at 37°C A->B C Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS B->C Time Course D Centrifuge to Precipitate Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate t½ and CLint E->F

Caption: Workflow for determining in vitro metabolic stability.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound, a key determinant of oral absorption.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.

  • Assay Setup: Place the filter supports in a 24-well plate containing assay buffer in both the apical (AP) and basolateral (BL) chambers.

  • Compound Addition: Add the test compound to the apical side (for A-to-B permeability) or the basolateral side (for B-to-A permeability to assess efflux).

  • Sampling: At specific time points, take samples from the receiver chamber (BL for A-to-B, AP for B-to-A) and replace with fresh buffer.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Logical Relationship of Solubility and Permeability:

G Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption Governs Dissolution Permeability Membrane Permeability Permeability->Absorption Governs Transport

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Bromomethyl)spiro[2.2]pentane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(Bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1). As a reactive, brominated organic compound featuring a highly strained spiro[2.2]pentane core, this molecule requires meticulous adherence to safety protocols to mitigate risks for laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Hazard Identification and Inherent Risk Profile

Understanding the inherent chemical risks of this compound is the foundation of its safe management. The primary hazards, as identified by the Globally Harmonized System (GHS), dictate the stringent handling and disposal protocols outlined in this guide.[1] The presence of a bromine atom categorizes it as a halogenated hydrocarbon, requiring specific waste segregation.[2][3]

Table 1: Hazard Summary for this compound

Hazard Classification GHS Code Description of Risk
Flammable Liquid and Vapor H226 The compound can ignite when exposed to heat, sparks, or open flames. Vapors are heavier than air and may travel to an ignition source.[1]
Skin Irritation H315 Causes skin irritation upon direct contact.[1][4]
Serious Eye Irritation H319 Causes serious and potentially damaging eye irritation.[1][4]

| Respiratory Irritation | H335 | May cause respiratory tract irritation if vapors are inhaled.[1][4] |

Source: PubChem CID 103439998[1]

The strained cyclopropyl rings in the spiro[2.2]pentane structure may contribute to higher reactivity compared to non-strained analogs, a factor that underscores the need for careful handling to prevent unintended reactions.

Prerequisite Safety Protocols: Engineering and Personal Controls

Before generating any waste, establishing a robust safety framework is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood.[2][3][5] This is crucial to minimize the inhalation of flammable and irritating vapors.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent chemical exposure.[6]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[6] In situations with a heightened risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A flame-retardant laboratory coat, kept buttoned, is essential.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[2][6] It is imperative to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[6]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Halogenated organic compounds must not be mixed with non-halogenated waste streams to ensure they are managed by appropriate disposal pathways.[2][3]

Protocol for Waste Collection:

  • Obtain a Designated Waste Container: Procure a clearly labeled, leak-proof hazardous waste container designated for "Halogenated Organic Waste."[2][7] The container must be made of a chemically compatible material.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (flammable, irritant).[8]

  • Liquid Waste Collection:

    • Carefully transfer all liquid waste containing the compound, including reaction mother liquors and solvent rinses, into the designated halogenated waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the container securely closed at all times, except when adding waste.[6][7]

  • Solid Waste Collection:

    • All contaminated solid materials, such as gloves, filter paper, absorbent pads, and silica gel, must be collected in a separate, clearly labeled container for "Solid Hazardous Waste" or "Contaminated Lab Debris."[7]

    • These items should not be disposed of in regular trash.

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be secure, well-ventilated, and away from heat or ignition sources.[7][9]

Decontamination and Spill Management

Accidents can happen, and a clear, pre-defined plan for decontamination and spill management is essential.

Decontamination of Glassware:

  • Rinse glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or ethyl acetate). Do not use acetone , as it can react with residual bromine compounds.[5]

  • Collect all rinsate in the designated "Halogenated Organic Waste" container.[10]

  • After the initial organic rinse, the glassware can be washed using standard laboratory procedures.

Spill Response Protocol:

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Isolate the Area: If the spill is significant (>10 mL), evacuate the immediate area.[10]

  • Extinguish Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[7]

  • Absorb the Spill: For minor spills, contain and absorb the liquid using an inert absorbent material like vermiculite, sand, or a spill pad.[10]

  • Neutralization (for small spills): Small spills can be cautiously treated with a saturated aqueous solution of sodium thiosulfate before absorption to neutralize the reactive bromine.[7][10]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[7][10]

  • Clean the Area: Decontaminate the spill surface with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.[8]

Disposal Pathway Decision Workflow

The following workflow diagram illustrates the decision-making process for managing waste streams of this compound from the point of generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Handling cluster_1 Segregation & Collection cluster_2 Final Disposition Generate Waste Generation (Liquid, Solid, or Spill) Liquid Liquid Waste Stream (e.g., reaction mixture, rinsate) Generate->Liquid Is it liquid? Solid Contaminated Solid Waste (e.g., gloves, paper towels) Generate->Solid Is it solid? Spill Accidental Spill Generate->Spill Is it a spill? CollectLiquid Collect in Labeled 'Halogenated Organic Waste' Container Liquid->CollectLiquid CollectSolid Collect in Labeled 'Solid Hazardous Waste' Container Solid->CollectSolid SpillCleanup Follow Spill Protocol: Absorb, Collect Waste, Decontaminate Area Spill->SpillCleanup StoreSAA Store Sealed Container in Satellite Accumulation Area CollectLiquid->StoreSAA CollectSolid->StoreSAA SpillCleanup->CollectSolid EHS Arrange Pickup by Environmental Health & Safety (EHS) for Professional Disposal StoreSAA->EHS

Caption: Disposal workflow for this compound.

Final Storage and Professional Disposal

All waste streams containing this compound are classified as hazardous. Final disposal must be conducted by a licensed and approved professional waste disposal company, typically coordinated through your institution's EHS department.[8] Never discharge this chemical into drains or the environment.[5][11] Adherence to all local, state, and federal regulations is mandatory for the final disposal of this material.[8][12]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • PubChem. (n.d.). 1-(Bromomethyl)spiro(2.2)pentane. National Center for Biotechnology Information.
  • Chamberland, S. (n.d.). SOP Working with Bromine.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • Science Forum For Lab Technicians. (2008). Bromine water - disposal.
  • Benchchem. (n.d.). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet - 2-Bromopentane.
  • Sdfine. (n.d.). 1-BROMOPENTANE Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet - 1-Bromopentane.
  • Cole-Parmer. (2003). Material Safety Data Sheet - 1-Bromopentane, 98%.
  • ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • The Animated Teacher. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons [Video]. YouTube.

Sources

Personal protective equipment for handling 1-(Bromomethyl)spiro[2.2]pentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

Handling 1-(Bromomethyl)spiro[2.2]pentane requires a safety strategy that goes beyond standard laboratory compliance. This molecule presents a dual-hazard profile that many standard Safety Data Sheets (SDS) understate:

  • Alkylating Potential: As a primary alkyl bromide, it is a potent electrophile capable of alkylating DNA and proteins.[1] While often labeled merely as an "Irritant" (H315/H319), it should be treated with the same respect as known mutagens.

  • Ring Strain Energy: The spiro[2.2]pentane moiety possesses immense strain energy (~63 kcal/mol).[1] Unlike linear alkyl bromides, this compound is thermodynamically unstable.[1] Exposure to strong Lewis acids, bases, or excessive heat can trigger rapid, exothermic ring-opening polymerization or decomposition.[1]

Core Directive: Treat this compound as a Flammable, Lachrymatory, and Potential Mutagen . Standard nitrile gloves are insufficient for prolonged contact.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the mandatory PPE based on the volume handled.

PPE CategoryStandard Handling (< 100 mg)Scale-Up / Synthesis (> 100 mg)Technical Rationale
Hand Protection Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)Laminate Barrier: Inner: Silver Shield® / 4H® (EVOH)Outer: Nitrile (5-8 mil)Alkyl bromides permeate nitrile rubber.[1] For larger volumes, EVOH laminate is the only material that offers >4 hr breakthrough protection [1].[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield (8-inch)Liquid splashes can cause severe corneal damage.[1] Safety glasses provide zero protection against vapors or aerosols.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if powder) or Half-mask (OV Cartridge)The compound is volatile.[1] If the hood sash must be raised >18 inches, backup respiratory protection is required.
Body Defense Lab Coat (100% Cotton/Nomex)Chemical-Resistant Apron (Tychem® or PVC)Synthetic blends (polyester) can melt into skin if the flammable solvent ignites.[1]

Decision Logic: PPE Selection Workflow

The following decision tree illustrates the logical flow for selecting the correct glove barrier based on exposure duration and task type.

PPE_Decision_Tree Start Handling this compound VolumeCheck Check Volume & Duration Start->VolumeCheck SmallVol < 100 mg OR < 10 mins VolumeCheck->SmallVol LargeVol > 100 mg OR > 10 mins VolumeCheck->LargeVol StandardPPE Standard Protocol: Double Nitrile Gloves Splash Goggles SmallVol->StandardPPE HighRiskPPE High-Risk Protocol: Silver Shield® Laminate Liner Outer Nitrile Glove Face Shield LargeVol->HighRiskPPE ChangeGloves Change Outer Glove Every 15 Minutes StandardPPE->ChangeGloves

Figure 1: Glove selection logic based on exposure risk. Note that standard nitrile offers only splash protection, not immersion protection.[1]

Operational Protocol: Step-by-Step Handling

This protocol minimizes the risk of "silent exposure" (vapor inhalation) and cross-contamination.

Phase 1: Preparation
  • Sash Height: Lower fume hood sash to the marked safe operating level (usually 18 inches).[1]

  • Quench Bath: Prepare a beaker of 10% Sodium Thiosulfate (

    
    ) in water. This serves as a "dip station" for contaminated spatulas or pipette tips.[1] Thiosulfate is a soft nucleophile that will react with the alkyl bromide without the violent exotherm associated with strong bases [2].[1]
    
  • Static Control: Use an antistatic gun or ionizer if weighing dry powder, as spiro-compounds can be shock-sensitive in crystalline form.[1]

Phase 2: Transfer & Weighing
  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touches sash, notebook) and your dominant hand as the "dirty" hand (touches chemical containers).[1]

  • Syringe Transfer (Liquids):

    • Use a glass syringe with a Luer-lock needle.[1]

    • Avoid plastic syringes if possible; alkyl halides can swell rubber plungers, causing them to seize.[1]

  • Solid Weighing:

    • Do not remove the stock bottle from the hood.[1]

    • Weigh into a tared vial inside the hood. Cap the vial immediately before moving to the balance if the balance is outside the hood (though an in-hood balance is preferred).

Phase 3: Decontamination
  • Immediate Rinse: Rinse all glassware/syringes with acetone, then submerge in the Thiosulfate quench bath for 30 minutes before final washing.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure skin never touches the outer surface.[1]

Emergency Response & Waste Disposal

Spill Management
  • Minor Spill (< 5 mL):

    • Alert nearby personnel.[1][2]

    • Cover with Vermiculite or activated charcoal pads.[1] Do not use paper towels (high surface area + flammability = fire risk).[1]

    • Scoop into a jar labeled "Halogenated Debris."

    • Clean surface with soap and water; avoid bleach (potential reaction).[1]

Waste Disposal Logic

Do not mix this compound with general organic waste if possible.[1]

  • Stream A (Halogenated): Mother liquors, rinses, and stock solutions.[1]

  • Stream B (Solid Debris): Contaminated gloves, vermiculite, and drying agents.[1]

Critical Warning: Do not mix with Azide waste.[1] Alkyl bromides react with sodium azide to form organic azides, which are potentially explosive [3].[1]

Operational Workflow Diagram

Workflow Setup 1. Setup: Prepare Thiosulfate Bath Check Hood Flow Transfer 2. Transfer: Glass Syringe Only Keep Bottle in Hood Setup->Transfer PPE On Quench 3. Decon: Rinse tools in Acetone Soak in Thiosulfate Transfer->Quench Immediate Waste 4. Disposal: Halogenated Waste Stream NO Azides Quench->Waste After 30 mins

Figure 2: Operational workflow ensuring chemical neutralization prior to final washing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.